Catharanthine hemitartrate
Description
Overview of Monoterpenoid Indole (B1671886) Alkaloids (MIAs) and their Biological Importance
Monoterpenoid Indole Alkaloids (MIAs) are a large and structurally diverse class of plant-specialized metabolites, with over 3,000 distinct structures identified. researchgate.netbiorxiv.org These nitrogen-containing compounds are primarily found in plants belonging to the Gentianales order, including the Apocynaceae, Loganiaceae, and Rubiaceae families. researchgate.netnih.gov The biosynthetic pathway of nearly all MIAs originates from a common precursor, strictosidine (B192452), which is formed through the condensation of tryptamine (B22526) and the monoterpenoid secologanin (B1681713). wikipedia.orgnih.govbiorxiv.org
The biological importance of MIAs is vast, as they exhibit a wide array of potent pharmacological activities. researchgate.net Their intrinsic toxicity and deterrent effects serve as a chemical defense mechanism for the plants against herbivores and pests. researchgate.net In human pharmacopeia, MIAs are invaluable, providing compounds with a range of therapeutic applications. nih.gov Notable examples include:
Vinblastine (B1199706) and Vincristine (B1662923): Anticancer agents used in chemotherapy. nih.govlbl.gov
Ajmaline: An antiarrhythmic agent for heart conditions. researchgate.netnih.gov
Ajmalicine: An antihypertensive used for treating high blood pressure and other vascular disorders. nih.govnih.gov
Reserpine: An antihypertensive and tranquilizing agent. nih.gov
Yohimbine: Used for erectile dysfunction. nih.gov
The structural complexity of MIAs makes their chemical synthesis challenging, which is why much research has focused on understanding their biosynthesis in plants and exploring production in heterologous systems like engineered yeast. biorxiv.orglbl.govsioc-journal.cn
Catharanthine (B190766) as a Key Monomeric Precursor in Bisindole Alkaloid Biosynthesis
The primary research significance of catharanthine lies in its role as one of two essential monomeric building blocks for the formation of the highly valuable dimeric, or bisindole, alkaloids vinblastine and vincristine. wikipedia.orgnih.gov These potent anticancer drugs are synthesized in C. roseus through the enzymatic coupling of catharanthine and a second monomeric alkaloid, vindoline (B23647). wikipedia.orghep.com.cn
The biosynthetic process involves several key stages:
Enzymatic Activation and Coupling: The coupling reaction is initiated by a class III peroxidase enzyme, identified as CrPrx1, which is dependent on hydrogen peroxide. wikipedia.orghep.com.cnnih.gov This enzyme catalyzes the dimerization of catharanthine and vindoline. hep.com.cn
Formation of an Intermediate: The coupling does not directly form vinblastine but rather produces a critical intermediate compound known as α-3',4'-anhydrovinblastine (AVLB). wikipedia.orgnih.govgoogle.com
Conversion to Vinblastine: The AVLB intermediate is subsequently converted into vinblastine through further enzymatic steps, which include a reduction reaction. wikipedia.orggoogle.com The specific enzymes responsible for this conversion and the subsequent oxidation of vinblastine to vincristine are not all fully characterized. nih.gov
Historical Trajectories in Catharanthine Research
The story of catharanthine is intrinsically linked to the discovery of the medicinal properties of the Catharanthus roseus plant. For centuries, extracts of the Madagascar periwinkle were used in folklore medicine for various ailments, including diabetes. nih.govcdnsciencepub.com
In the 1950s, scientific investigations were launched to verify these reputed antidiabetic properties. nih.govcdnsciencepub.com Researchers, including a Canadian team led by Dr. Robert Noble, instead observed that plant extracts caused a marked decrease in white blood cells in rats. cdnsciencepub.com This serendipitous finding shifted the research focus, suggesting a potential application in treating leukemia, a cancer characterized by an overproduction of white blood cells. nih.gov
This led to the landmark isolation and identification of the potent anticancer alkaloids vinblastine (originally named vincaleukoblastine) and vincristine by the teams of Robert Noble and Charles Beer in Canada, and by scientists at Eli Lilly and Company in the United States. nih.govcdnsciencepub.comutppublishing.com Vincristine was first isolated in 1961 and approved for medical use in 1963. wikipedia.org
During the extensive phytochemical investigation of C. roseus that followed these discoveries, a multitude of other alkaloids were isolated, including catharanthine and vindoline. nih.govresearchgate.net While initially just one of over 130 alkaloids identified in the plant, the pivotal role of catharanthine as an essential precursor to vinblastine was later established. nih.govresearchgate.net This discovery cemented its importance in the field of natural product chemistry and pharmaceutical production, making it a key target for extraction, synthesis, and biosynthetic pathway engineering. numberanalytics.comacs.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C46H54N4O10 |
|---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/2C21H24N2O2.C4H6O6/c2*1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h2*4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*13-,19+,21-;1-,2-/m001/s1 |
InChI Key |
OXIDCVCPXUNSCI-DWGLLIDUSA-N |
Isomeric SMILES |
CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis of Catharanthine
Phytoremediation and Plant Sources of Catharanthine (B190766)
Catharanthus roseus as the Predominant Biological Source
The Madagascar periwinkle, Catharanthus roseus (L.) G. Don, stands as the principal and most extensively studied natural source of catharanthine. researchgate.netnumberanalytics.com This medicinal plant, belonging to the Apocynaceae family, is renowned for its production of over 130 terpenoid indole (B1671886) alkaloids (TIAs), including the pharmaceutically important dimeric alkaloids vinblastine (B1199706) and vincristine (B1662923). phcogrev.comresearchgate.net Catharanthine, a monomeric TIA, is a key component harvested from the leaves of C. roseus and is utilized in the semi-synthetic production of these anticancer drugs. numberanalytics.comnih.gov The plant is cultivated globally for both its ornamental and medicinal value. numberanalytics.com
Cellular and Tissue-Specific Localization of Catharanthine within Plants
The biosynthesis and accumulation of catharanthine within C. roseus are highly compartmentalized, involving distinct cell types and subcellular organelles. nih.govwikipedia.org
Subcellular Compartmentation Studies (e.g., vacuoles, epidermis, idioblast, laticifer cells)
Research has shown that the localization of catharanthine is complex and has been a subject of ongoing investigation with some conflicting findings. wikipedia.org Early studies suggested that catharanthine, along with its coupling partner vindoline (B23647), was localized in the vacuoles of plant cells. wikipedia.org More recent and advanced techniques, such as imaging mass spectrometry and single-cell mass spectrometry, have provided a more detailed picture. pnas.orgnih.gov
These studies indicate that catharanthine accumulates significantly in specialized cells known as idioblasts and laticifer cells within the leaf mesophyll and stem tissue. pnas.orgnih.govresearchgate.net Catharanthine has also been detected in the epidermis. wikipedia.orgpnas.org Specifically, single-cell analysis has identified the presence of catharanthine in idioblast cells at surprisingly high concentrations, in the millimolar range. nih.govmpg.de The vacuole is a primary site for the accumulation of many alkaloids, and studies suggest that catharanthine is transported into the vacuole of epidermal cells via an uncharacterized H+-dependent antiport mechanism. mdpi.comnih.gov Some research has also pointed to the accumulation of catharanthine in the wax exudates on the leaf surface. pnas.org This intricate spatial separation of catharanthine from other precursors within different cell types and compartments is a key feature of TIA biosynthesis in C. roseus. wikipedia.orgpnas.org
Quantitative Analysis of Catharanthine Accumulation in Different Plant Organs
The concentration of catharanthine varies significantly among the different organs of the Catharanthus roseus plant. The leaves are consistently identified as the primary site of catharanthine accumulation. nih.govuniversiteitleiden.nl Quantitative analyses have demonstrated that leaves contain substantially higher levels of catharanthine compared to other plant parts such as stems, roots, and flowers. universiteitleiden.nl
For instance, one study comparing 64 different cultivars of C. roseus found that the highest concentration of catharanthine, reaching 2903±384 μg/g dry weight (DW), was in the leaves of the 'Pacifica Peach' cultivar. nih.gov Another detailed analysis reported the following distribution of catharanthine:
| Plant Organ | Catharanthine Content (µg/g DW) |
| Leaves | 1656.3 ± 151.7 |
| Flowers | 11.5 ± 1.1 |
| Stems | 1.8 ± 0.2 |
| Roots | 3.3 ± 0.3 |
| Data from a study on C. roseus plant extracts. universiteitleiden.nl |
This data clearly illustrates that the leaves are the main repository for catharanthine. universiteitleiden.nl While present in other organs, its concentration is markedly lower. universiteitleiden.nl Studies on hairy root cultures of C. roseus have also shown the production of catharanthine, with one line reaching a maximum accumulation of 4.3 mg/g DW. tandfonline.com
Elucidation of the Catharanthine Biosynthetic Pathway
The biosynthesis of catharanthine is a complex process, forming a branch of the larger terpenoid indole alkaloid pathway. hep.com.cn The initial steps, which are fundamental to the formation of all TIAs, involve the convergence of two primary metabolic pathways. researchgate.netphcogrev.com
Initial Precursors: Tryptamine (B22526) and Secologanin (B1681713)
The journey to catharanthine begins with the condensation of two precursor molecules: tryptamine and secologanin. researchgate.nethep.com.cn This reaction, catalyzed by the enzyme strictosidine (B192452) synthase, forms strictosidine, the central intermediate from which all TIAs in C. roseus are derived. phcogrev.comresearchgate.net
Tryptamine is an indole derivative supplied by the shikimate pathway. phcogrev.comnih.gov It is synthesized from the amino acid L-tryptophan in a single step catalyzed by the enzyme tryptophan decarboxylase. hep.com.cn
Secologanin is a terpenoid moiety generated from the methylerythritol phosphate (B84403) (MEP) pathway, also known as the non-mevalonate pathway. phcogrev.comnih.gov This pathway produces the iridoid component which is then converted to secologanin. researchgate.nethep.com.cn
The assembly of strictosidine from tryptamine and secologanin is a committed step in the biosynthesis of the vast array of terpenoid indole alkaloids, including catharanthine. researchgate.netresearchgate.net The subsequent conversion of strictosidine into catharanthine involves a series of enzymatic steps that are still being fully elucidated. hep.com.cnresearchgate.netnih.gov
Strictosidine as a Convergent Intermediate in TIA Biosynthesis
The biosynthesis of all terpenoid indole alkaloids (TIAs) in C. roseus, including catharanthine, converges at the formation of a crucial intermediate: strictosidine. hep.com.cnnih.govphcogrev.comwikipedia.org This pivotal molecule is synthesized through the condensation of two precursor molecules: tryptamine, which is derived from the shikimate pathway, and secologanin, which originates from the terpenoid (isoprenoid) pathway. hep.com.cnnih.govphcogrev.com The enzyme responsible for catalyzing this key reaction is strictosidine synthase (STR). hep.com.cnresearchgate.netxml-journal.net The formation of strictosidine is considered a committed step in TIA biosynthesis, marking the point of no return in the creation of this diverse class of compounds. hep.com.cnresearchgate.net
Multi-Enzymatic Cascade Leading to Catharanthine Formation
Following its synthesis, strictosidine undergoes a series of enzymatic transformations to yield catharanthine. This downstream pathway is complex and involves several recently identified enzymes and unstable intermediates.
Unidentified Enzymes and Gaps in Pathway Elucidation
While significant progress has been made in elucidating the catharanthine biosynthetic pathway, some knowledge gaps remain. hep.com.cnnih.gov Before the recent discovery of the full nine-step enzymatic pathway from strictosidine, the steps leading to catharanthine were largely uncharacterized. researchgate.nethep.com.cnacs.org The instability of some intermediates made their identification and the characterization of the enzymes that produce them particularly challenging. acs.org Although the main pathway to catharanthine is now understood, the broader network of TIA biosynthesis still contains unknown enzymes and reactions, particularly in the branches leading to other alkaloid types. oup.comufp.pt
Transcriptional and Metabolic Regulation of Catharanthine Biosynthesis
The production of catharanthine is not a static process; it is dynamically regulated at the transcriptional level by a network of transcription factors and is influenced by various external and internal cues.
Role of Transcription Factors in Pathway Regulation (e.g., ORCA3, CrERF5)
A number of transcription factors have been identified that play crucial roles in regulating the genes of the TIA pathway. Among the most studied are the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) proteins, such as ORCA3 (Octadecanoid-responsive Catharanthus AP2-domain protein 3) and CrERF5.
ORCA3 is a key jasmonate-inducible transcription factor that upregulates the expression of several MIA biosynthetic genes, including anthranilate synthase (AS), tryptophan decarboxylase (TDC), strictosidine synthase (STR), and desacetoxyvindoline-4-hydroxylase (D4H). frontiersin.orgnih.govplos.org Overexpression of ORCA3 in C. roseus plants has been shown to significantly increase the accumulation of strictosidine, catharanthine, and vindoline. frontiersin.orgplos.org ORCA3 is itself regulated by the bHLH transcription factor CrMYC2 in response to jasmonate signaling. mdpi.comfrontiersin.org
CrERF5 is another AP2/ERF transcription factor that positively regulates the biosynthesis of bisindole alkaloids and their precursors. frontiersin.orgnih.gov Transient overexpression of CrERF5 leads to a significant increase in the expression of key genes in both the upstream and downstream pathways of MIA biosynthesis, resulting in enhanced accumulation of catharanthine, vindoline, and their dimeric product, anhydrovinblastine (B1203243). nih.govnsf.gov
Other transcription factors, including members of the bHLH (e.g., CrMYC2, BIS1/2/3) and WRKY (e.g., CrWRKY1) families, also contribute to the complex regulatory network governing TIA biosynthesis. frontiersin.orgnih.govoup.com
Interactive Table: Key Transcription Factors in Catharanthine Regulation
| Transcription Factor | Family | Function in TIA Pathway |
|---|---|---|
| ORCA3 | AP2/ERF | Positively regulates key biosynthetic genes (AS, TDC, STR, D4H); increases catharanthine levels. frontiersin.orgnih.govplos.org |
| CrERF5 | AP2/ERF | Positively regulates upstream and downstream MIA pathway genes; increases catharanthine levels. frontiersin.orgnih.govnsf.gov |
| CrMYC2 | bHLH | Regulates ORCA gene expression and affects catharanthine accumulation. frontiersin.orgfrontiersin.org |
| CrWRKY1 | WRKY | Regulates key genes in the TIA pathway, particularly TDC. oup.com |
Environmental and Developmental Influences on Biosynthetic Gene Expression and Alkaloid Accumulation
The biosynthesis of catharanthine is highly responsive to both developmental stage and environmental conditions. phcogrev.comnih.gov The expression of MIA pathway genes and the subsequent accumulation of alkaloids are influenced by factors such as light, temperature, drought, and elicitors.
Developmental Influences: The production of catharanthine and vindoline occurs predominantly in the young, developing leaves of the C. roseus plant. pnas.org Studies have shown that the concentration of catharanthine increases as the plant ages. unibo.it
Environmental Factors:
Light: Light is a significant factor, with etiolated (dark-grown) seedlings accumulating very little vindoline, a co-alkaloid of catharanthine. nih.govresearchgate.net The expression of certain pathway genes is light-inducible. oup.com
Temperature: High temperatures have been shown to increase the accumulation of catharanthine, while low temperatures can suppress it. researchgate.net
Drought and Salinity: Stress conditions such as drought and salinity can induce the expression of TIA pathway genes and lead to an increased accumulation of alkaloids, including catharanthine. nih.govresearchgate.net
Elicitors: Both biotic and abiotic elicitors can stimulate TIA biosynthesis. Fungal elicitors and the plant hormone methyl jasmonate (MeJA) are well-known inducers of the expression of genes like TDC and STR. hep.com.cnd-nb.info Heavy metals such as cadmium have also been reported to induce the production of catharanthine. nih.govuni.luuni.lu
This intricate interplay of genetic and environmental regulation ensures that the production of catharanthine is finely tuned to the plant's developmental and physiological state.
Elicitor-Mediated Enhancement of Catharanthine Accumulation
Catharanthine, a crucial monoterpenoid indole alkaloid found in Catharanthus roseus, is a precursor for the synthesis of valuable anti-cancer drugs like vinblastine. plos.orgresearchgate.net Due to its low natural abundance, significant research has focused on strategies to enhance its production. researchgate.netnih.gov Elicitation, the process of inducing or enhancing the biosynthesis of secondary metabolites by treating plant cells or tissues with specific compounds (elicitors), has emerged as a highly effective technique. plos.orgresearchgate.net Elicitors can be of biological or physical origin and function by stimulating the plant's natural defense mechanisms, which often involves the upregulation of biosynthetic pathways leading to compounds like catharanthine. plos.orgpsu.edu This approach has been successfully applied in C. roseus cell cultures and whole plants to boost alkaloid yields. psu.edunih.gov
Exogenous Elicitors (e.g., Chitooligosaccharides)
Exogenous elicitors are externally applied substances, often derived from biological sources, that trigger defense responses in plants. mdpi.com Chitooligosaccharides (COS), which are basic aminooligosaccharides with positive charges, have been identified as a promising elicitor for enhancing catharanthine accumulation. mdpi.comnih.gov They are recognized by plant cells as stress signals, activating defense responses and the synthesis of secondary metabolites. mdpi.com
In a study investigating the effect of COS on Catharanthus roseus, leaves were sprayed with chitooligosaccharides of varying molecular weights (1 kDa, 2 kDa, and 3 kDa) at different concentrations. mdpi.comnih.gov The results demonstrated that this treatment significantly stimulated the accumulation of catharanthine. mdpi.comnih.gov The most effective treatment was found to be 0.1 μg/mL of 3 kDa chitooligosaccharides, which increased the catharanthine content in the leaves by as much as 141.78%. mdpi.com The content of catharanthine reached a maximum of 3.14 mg/g dry weight, a substantial increase from the 1.30 mg/g observed in the control group. mdpi.com
This enhancement is linked to the activation of the plant's defense systems. mdpi.com The study observed increased activities of several antioxidant enzymes, including catalase, glutathione (B108866) reductase, ascorbate (B8700270) peroxidase, peroxidase, and superoxide (B77818) dismutase, in the COS-treated leaves. mdpi.comnih.gov Furthermore, the expression of key genes involved in the terpenoid indole alkaloid (TIA) biosynthesis pathway was significantly upregulated. mdpi.comnih.gov Quantitative RT-PCR analysis revealed that the transcript levels of genes such as secologanin synthase (SLS), strictosidine synthase (STR), peroxidase 1 (PRX1), and the transcriptional regulator ORCA3 were all elevated following the COS treatment, providing a molecular basis for the observed increase in catharanthine. mdpi.comnih.gov
Table 1: Effect of Chitooligosaccharide (COS) Elicitation on Catharanthine Accumulation in C. roseus Leaves
| Elicitor Treatment | Catharanthine Content (mg/g DW) | Percentage Increase vs. Control | Key Gene Upregulation |
| Control (No COS) | 1.30 | - | Baseline |
| 0.1 µg/mL (1 kDa COS) | ~1.50 | 15.17% | Significant |
| 0.1 µg/mL (3 kDa COS) | 3.14 | 141.78% | Maximal |
Data sourced from a study on the effects of different molecular weights and concentrations of chitooligosaccharides. mdpi.com
Physical Elicitors (e.g., Specific Light Wavelengths, Plasma Activated Water)
Physical elicitors are non-living environmental factors that can induce stress responses and stimulate secondary metabolism in plants. mdpi.com Among these, specific wavelengths of light and novel treatments like plasma-activated water (PAW) have shown significant potential for enhancing catharanthine production. plos.orgunibo.it
Light quality is a critical factor influencing alkaloid biosynthesis in C. roseus. plos.org Red light, in particular, has been shown to induce the production of terpenoid indole alkaloids by increasing the expression of specific pathway genes. plos.org Plasma-activated water is an aqueous solution containing a high concentration of long-lived reactive oxygen and nitrogen species (RONS), which can act as signaling molecules in plants, triggering stress responses and metabolic changes. plos.orgunibo.it
A study was conducted to evaluate the combined effect of artificial lighting and PAW on catharanthine concentration in C. roseus. plos.orgresearchgate.netnih.govexlibrisgroup.com Plants were subjected to four different treatments: white light (W), red light (R), white light with PAW (W+PAW), and red light with PAW (R+PAW). plos.org The concentrations of catharanthine were measured at two different time points: 45 days (T1) and 70 days (T2) after the start of the treatment. plos.org
The results indicated that both red light and PAW individually enhanced catharanthine concentrations, but their combined effect was most significant. plos.orgunibo.it The highest concentration of catharanthine was observed in the plants treated with both red light and PAW, and harvested at the later time point (T2). plos.orgunibo.it At T2, the combination of red light and PAW resulted in a catharanthine concentration of 64.1 ± 1.5 μg g⁻¹ DW. unibo.it This represented a significant increase compared to all other treatment groups, including a 94.2% increase over plants treated with red light alone without PAW. unibo.it The study concluded that the combination of red light and PAW is the most effective treatment for maximizing catharanthine production and that the effect is amplified over time. plos.orgunibo.it
Table 2: Effect of Light Wavelength and Plasma-Activated Water (PAW) on Catharanthine Concentration
| Treatment Group | Time Point | Catharanthine Concentration (μg g⁻¹ DW) |
| White Light (W) + No PAW | T1 (45 Days) | 35.3 ± 1.1 |
| Red Light (R) + No PAW | T1 (45 Days) | 33.0 ± 1.5 |
| White Light (W) + PAW | T2 (70 Days) | ~52.0 (Calculated) |
| Red Light (R) + PAW | T2 (70 Days) | 64.1 ± 1.5 |
Data represents findings from a study combining light and PAW treatments. plos.orgunibo.it
Chemical Synthesis and Derivatization of Catharanthine
Total Synthesis Approaches to Catharanthine (B190766)
The total synthesis of catharanthine has been a significant goal in organic chemistry, driving the creation of novel and efficient methods for constructing its intricate molecular architecture. numberanalytics.com
The Iboga alkaloids are a large group of monoterpenoid indole (B1671886) alkaloids characterized by an indole, tetrahydroazepine, and isoquinuclidine framework. mdpi.com Since the isolation of ibogaine (B1199331) in 1901, significant advancements have been made in identifying new ibogaine-type natural products and developing synthetic routes to access them. mdpi.comresearchgate.net Early strategies often resulted in racemic mixtures, but modern approaches have increasingly utilized asymmetric synthesis to achieve enantioselectivity. nih.gov
A common theme in many syntheses of Iboga alkaloids is the construction of the isoquinuclidine ring system, a key structural feature of catharanthine. nih.gov Historically, strategies often commenced from tryptamine (B22526) derivatives, with the indole ring being incorporated early in the synthetic sequence. nih.gov For instance, a notable synthesis accomplished the stereocontrolled total synthesis of (±)-catharanthine via a key radical-catalyzed cyclization of a substituted intermediate. rsc.org This approach utilized a phosphorus-based radical-reducing agent to facilitate the crucial cyclization step. rsc.org
More recent strategies have explored late-stage indole formation, such as the Fischer indole cyclization, to construct the characteristic indole moiety of the Iboga skeleton. nih.gov The development of divergent synthetic strategies has also been a focus, aiming to access a variety of Iboga and "post-Iboga" alkaloids from a common precursor. mdpi.comk-erc.eu These biomimetic approaches are inspired by the natural biosynthetic pathways of these complex molecules. mdpi.com
A significant breakthrough in the synthesis of catharanthine was the development of a five-step total synthesis that proceeds through the elusive biosynthetic precursor, dehydrosecodine. acs.orgnih.govnih.gov This highly efficient route utilizes an iridium(I)-catalyzed reductive activation of a β,γ-unsaturated δ-lactam. acs.orgnih.govnih.gov This key step generates a reactive dienamine intermediate that readily undergoes a [4 + 2] cycloaddition reaction, forming the bridged bicyclic amine core of catharanthine. acs.orgnih.gov
This iridium-catalyzed method is notable for its high stereocontrol, low catalyst loading, and use of readily available starting materials. acs.orgnih.gov The synthesis begins with the two-step formation of an α-substituted, β,γ-unsaturated δ-lactam from commercially available tryptamine and dihydropyrone. nih.gov Subsequent functionalization and a final reductive [4 + 2] cycloaddition sequence yield catharanthine. acs.orgnih.gov This approach is not only the shortest synthesis of catharanthine to date but also provides access to its intriguing biosynthetic precursor, dehydrosecodine. acs.orgnih.govnih.gov
The development of this iridium-catalyzed reductive dienamine synthesis has enabled a more efficient and protecting-group-free pathway to catharanthine, showcasing the power of modern catalytic methods in streamlining the synthesis of complex natural products. acs.orgnih.govox.ac.uk
Achieving precise stereochemical and regiochemical control is a critical challenge in the synthesis of catharanthine due to its complex three-dimensional structure. nih.gov Modern synthetic strategies have increasingly focused on addressing this challenge through the use of asymmetric catalysis and chiral auxiliaries. rsc.orgnih.govresearchgate.net
One notable approach to enantioselective synthesis involves the desymmetrization of a meso-azabicyclo[2.2.2]octane derivative, a key intermediate for the isoquinuclidine core of catharanthine. researchgate.netacs.org Other strategies have employed asymmetric Diels-Alder reactions to establish the correct stereochemistry early in the synthesis. rsc.org For instance, Evans' chiral oxazolidinone auxiliaries have been utilized to direct the stereochemical outcome of key bond-forming reactions. researchgate.net
The regioselectivity of reactions is also crucial, particularly in reactions involving the indole nucleus and the various functional groups present in synthetic intermediates. The iridium-catalyzed reductive dienamine synthesis, for example, exhibits excellent regiocontrol in the formation of the 1,2-dihydropyridine intermediate, which is essential for the subsequent intramolecular Diels-Alder reaction that forms the catharanthine skeleton. acs.org Similarly, in the coupling of catharanthine with vindoline (B23647) to form vinblastine (B1199706), the regioselectivity of the reaction is critical to ensure the formation of the correct constitutional isomer. nih.gov The Fe(III)-promoted coupling, for instance, shows remarkable regioselectivity, favoring the desired C16' position for electrophilic addition. nih.gov
Biomimetic synthesis, which mimics the biosynthetic pathways found in nature, has emerged as a powerful strategy for the synthesis of complex natural products like catharanthine. mdpi.comnumberanalytics.com A key intermediate in the biosynthesis of many monoterpene indole alkaloids, including catharanthine, is the highly reactive and elusive compound dehydrosecodine. mdpi.comacs.orgmpg.dejst.go.jp
Dehydrosecodine is a pivotal branching point in the biosynthetic pathway, capable of undergoing intramolecular cyclizations to form various alkaloid skeletons, including the Iboga type (leading to catharanthine) and the Aspidosperma type. mdpi.comjst.go.jp The inherent instability of dehydrosecodine has made its isolation and characterization challenging. acs.org
A landmark achievement in this area is the five-step total synthesis of catharanthine that proceeds through dehydrosecodine, generated in situ via an iridium-catalyzed reductive activation. acs.orgnih.govnih.gov This synthesis provides strong evidence for the intermediacy of dehydrosecodine in the biosynthesis of catharanthine and demonstrates the feasibility of harnessing this elusive precursor for efficient chemical synthesis. acs.orgnih.gov The final step of this synthesis involves a biomimetic intramolecular [4+2] cycloaddition of dehydrosecodine to furnish the catharanthine framework. acs.org This approach not only provides a concise route to catharanthine but also offers insights into the natural construction of this complex alkaloid. mdpi.comacs.org
Chemical Derivatization of Catharanthine
The chemical modification of catharanthine is of significant interest, primarily due to its role as a precursor in the synthesis of the clinically important anticancer drugs vinblastine and vincristine (B1662923). k-erc.eunumberanalytics.com Derivatization studies aim to explore the structure-activity relationships of these compounds and to generate novel analogs with potentially improved therapeutic properties. rsc.orgnumberanalytics.com
The 3,4-double bond within the isoquinuclidine core of catharanthine is a key site for chemical modification. google.comresearchgate.net Functionalization of this double bond has been explored to create analogs and to understand its role in the biological activity of dimeric Vinca alkaloids. google.comresearchgate.net
One of the most significant reactions involving this double bond is its oxidative cleavage in the coupling reaction with vindoline to form anhydrovinblastine (B1203243), a key intermediate in the synthesis of vinblastine. nih.govscispace.comnih.gov This reaction, often promoted by reagents like iron(III) chloride, proceeds through a presumed catharanthine radical cation that undergoes fragmentation. scispace.comnih.gov
Other derivatization strategies have focused on the direct functionalization of the 3,4-double bond. For example, epoxidation reactions have been attempted, though these can lead to rearranged products. researchgate.net The double bond can also be reduced, for instance, to produce 14,15-dihydrovinblastine. researchgate.net Additionally, photocyanation of catharanthine using tetraphenylporphyrin (B126558) as a photocatalyst has been reported to occur at this position. beilstein-journals.org These studies highlight the reactivity of the 3,4-double bond and its potential for generating a diverse range of catharanthine derivatives.
Below is an interactive data table summarizing key synthetic and derivatization reactions of catharanthine.
| Reaction Type | Key Reagents/Conditions | Product(s) | Significance | Reference(s) |
| Total Synthesis | Iridium(I) catalyst, TMDS | Catharanthine | Shortest (5-step) total synthesis via dehydrosecodine. acs.orgnih.govnih.gov | acs.org, nih.gov, nih.gov |
| Total Synthesis | Radical-catalyzed cyclization | (±)-Catharanthine | Stereocontrolled synthesis using a phosphorus-based radical initiator. rsc.org | rsc.org |
| Biomimetic Synthesis | In situ generation of dehydrosecodine | Catharanthine | Mimics natural biosynthetic pathway. acs.orgnih.gov | acs.org, nih.gov |
| Coupling Reaction | FeCl₃, Vindoline | Anhydrovinblastine | Key step in the synthesis of vinblastine. nih.govscispace.comnih.gov | nih.gov, scispace.com, nih.gov |
| Photocyanation | TPP, TMSCN | Cyanated catharanthine | Functionalization of the 3,4-double bond. beilstein-journals.org | beilstein-journals.org |
| Epoxidation | m-CPBA | Rearranged products | Exploration of 3,4-double bond reactivity. researchgate.net | researchgate.net |
Preparation of Novel Oxygenated Catharanthine Derivatives
The synthesis of oxygenated catharanthine derivatives has been a key area of investigation, primarily aimed at creating intermediates for the synthesis of bisindole alkaloids. cdnsciencepub.comclockss.org These modifications typically target the 3,4-double bond within the catharanthine structure through electrophilic attack. cdnsciencepub.com
Detailed studies have shown that reacting catharanthine derivatives with reagents such as peracids and osmium tetroxide can furnish a variety of novel oxygenated compounds. cdnsciencepub.com For instance, the controlled oxidation of catharanthine can yield specific epoxides and lactones. Two such derivatives prepared for use in coupling reactions are 4α-hydroxydihydrocatharanthinic acid lactone and 3α,4α-epoxydihydrocatharanthine. clockss.org
However, these oxidation reactions can sometimes lead to unexpected products. The epoxidation of catharanthine has been reported to yield anomalous rearranged products, including a hydroxyindolenine type product and a spiro derivative formed via a ring contraction. researchgate.netgrafiati.com In other experiments, oxidation with meta-chloroperoxybenzoic acid (mCPBA) did not produce the expected epoxide but instead resulted in a 7-hydroxy-N-oxide and an N-oxide derivative. bme.hu The N-oxide derivative was observed to undergo a spontaneous acs.orgresearchgate.net-sigmatropic rearrangement to form a derivative containing an isoxazolidine (B1194047) ring. bme.hu
Table 1: Synthesis of Oxygenated Catharanthine Derivatives
| Reagent/Condition | Starting Material | Resulting Derivative(s) | Reference |
| Peracid, Osmium Tetroxide | Catharanthine Derivatives | Various oxygenated derivatives | cdnsciencepub.com |
| Not specified | Catharanthine | 4α-hydroxydihydrocatharanthinic acid lactone | clockss.org |
| Not specified | Dihydrocatharanthine | 3α,4α-epoxydihydrocatharanthine | clockss.org |
| mCPBA | Catharanthine | 7-hydroxy-N-oxide, N-oxide derivative, Isoxazolidine derivative | bme.hu |
| Epoxidation Conditions | Catharanthine | Hydroxyindolenine product, Spiro derivative | researchgate.netgrafiati.com |
Acid-Catalyzed Rearrangements and Formation of Related Alkaloid Skeletons (e.g., Cleavamine)
Catharanthine undergoes a notable and complex rearrangement when subjected to acid catalysis. cdnsciencepub.com This transformation is significant as it can lead to the formation of different alkaloid skeletons, demonstrating a potential biosynthetic link between the Iboga (e.g., catharanthine) and Aspidosperma (e.g., quebrachamine) alkaloid families. cdnsciencepub.com
When catharanthine is treated with strong acids, such as concentrated hydrochloric acid, a rearrangement occurs, yielding multiple products. cdnsciencepub.comcdnsciencepub.com Detailed investigation of the reaction mixture led to the isolation and characterization of four main products: cleavamine, descarbomethoxycatharanthine, and two dihydro derivatives of cleavamine. cdnsciencepub.comcdnsciencepub.com The formation of these products is explained by a mechanism that involves ring-opened intermediates. cdnsciencepub.com The combined yield for the primary products, cleavamine and descarbomethoxycatharanthine, was initially found to be around 20%. cdnsciencepub.com The structural elucidation of cleavamine, aided by X-ray analysis of its methiodide salt, was instrumental in establishing the absolute configuration of the Iboga alkaloids. cdnsciencepub.comcdnsciencepub.com
Table 2: Products of Acid-Catalyzed Rearrangement of Catharanthine
| Product Name | Chemical Class/Skeleton | Reference |
| Cleavamine | Tetracyclic (Aspidosperma-like) | cdnsciencepub.comcdnsciencepub.com |
| Descarbomethoxycatharanthine | Iboga (rearranged) | cdnsciencepub.comcdnsciencepub.com |
| Dihydrocleavamine Isomer 1 | Tetracyclic (Aspidosperma-like) | cdnsciencepub.com |
| Dihydrocleavamine Isomer 2 | Tetracyclic (Aspidosperma-like) | cdnsciencepub.com |
Strategic Derivatization for Dimeric Vinca Alkaloid Formation
Perhaps the most critical application of catharanthine chemistry is its strategic derivatization and coupling with vindoline to form the powerful anti-cancer dimeric alkaloids, vinblastine and vincristine. numberanalytics.comresearchgate.netacs.org This biomimetic coupling mimics the natural biosynthetic pathway. researchgate.net
A highly effective method involves an Fe(III)-promoted coupling reaction. acs.orgresearchgate.net The process is initiated by the generation of a catharanthine amine radical cation, which subsequently undergoes an oxidative fragmentation. acs.org This creates a reactive intermediate that couples with vindoline in a diastereoselective manner, exclusively forming the natural C16' stereochemistry. acs.orgresearchgate.net The resulting iminium ion intermediate is then reduced, typically with sodium borohydride (B1222165) (NaBH₄), to produce anhydrovinblastine. acs.orgnih.gov Anhydrovinblastine is a key precursor to several important alkaloids, including the semi-synthetic drugs vinorelbine (B1196246) and vinflunine. nih.gov
In the final step to produce vinblastine, the C15'-C21' double bond of the anhydrovinblastine intermediate is oxidized. This is accomplished by adding the reaction mixture to an Fe(III)-NaBH₄ solution in the presence of air. acs.orgresearchgate.net This one-step coupling and oxidation process directly yields vinblastine (in approximately 43% yield) and its naturally occurring isomer, leurosidine (B1205338) (in 23% yield). acs.orgresearchgate.net The total yield of the coupled products can be as high as 80-90%. nih.gov Additionally, oxygenated catharanthine derivatives, such as 3α,4α-epoxydihydrocatharanthine, have also been successfully used in Polonovski-type coupling reactions with vindoline to create bisindole structures. clockss.org
Table 3: Key Stages in the Formation of Vinblastine from Catharanthine
| Stage | Key Reagents/Conditions | Intermediate/Product | Outcome | Reference |
| Coupling | Catharanthine, Vindoline, Fe(III) | Iminium ion | Formation of the C16'-C10 bond | acs.orgresearchgate.net |
| Reduction | NaBH₄ | Anhydrovinblastine | Reduction of the iminium ion | acs.orgnih.gov |
| Oxidation | Fe(III)-NaBH₄, Air | Vinblastine, Leurosidine | Oxidation of the C15'-C21' double bond | acs.orgresearchgate.net |
Biotechnological Production and Metabolic Engineering of Catharanthine
In Vitro Plant Cell and Organ Cultures for Catharanthine (B190766) Production
Plant tissue culture offers a controlled environment for the production of secondary metabolites, independent of geographical and climatic constraints. For catharanthine, various in vitro systems, including cell suspension, callus, and hairy root cultures, have been established and optimized.
The production of catharanthine in undifferentiated cell systems like callus and cell suspension cultures has been extensively investigated. The establishment of these cultures typically begins with the initiation of callus from explants such as leaves or stems on a solid medium supplemented with plant growth regulators. For instance, successful callus induction in C. roseus has been achieved on Murashige and Skoog (MS) medium containing hormones like 2,4-dichlorophenoxyacetic acid (2,4-D) and kinetin (B1673648). iau.irrjpbcs.comekb.eg One study found that MS medium with 1.0 mg/l of both 2,4-D and kinetin resulted in a high frequency of callus initiation. ekb.eg Another study indicated that 2.5 mg/L 2,4-D and 2 mg/L BAP are suitable for both callus production and subsequent cell suspension cultures. iau.ir
Once established, these calli can be transferred to a liquid medium to create cell suspension cultures. The optimization of culture conditions is critical for maximizing catharanthine yield. Factors such as medium composition, phytohormones, and elicitors play a significant role. Research has shown that MS medium is generally favorable for catharanthine production. fao.org However, the optimal levels of phytohormones can vary between different cell lines. fao.org The addition of elicitors, such as extracts from the fungus Aspergillus niger, has been shown to enhance catharanthine production in cell suspension cultures. nih.gov Similarly, artemisinic acid has been identified as a potential novel abiotic elicitor, with one study reporting a nearly five-fold increase in total catharanthine yield. academicjournals.org Immobilization of cells is another technique used to boost production; a study using this method reported a 248% increase in the average concentration of catharanthine compared to control cultures. unsrat.ac.id
Table 1: Effect of Culture Conditions on Catharanthine Production in C. roseus Cell Cultures
| Culture System | Treatment/Condition | Catharanthine Yield/Effect | Reference |
|---|---|---|---|
| Cell Suspension | Immobilization in 2.5% Na-alginate | 136.42 µg/g (in cells), 17.63 µg/L (in medium) | unsrat.ac.id |
| Cell Suspension | Addition of 60 mg/L Artemisinic Acid | 0.584 mg/flask (4.95-fold increase vs. control) | academicjournals.org |
| Cell Suspension | High-cell density culture | 230 mg/L/week | fao.org |
| Protoclone VPC-10 | Optimized culture conditions | 5.9 µg/g fresh weight | koreascience.kr |
Hairy root cultures, established by infecting plant tissues with Agrobacterium rhizogenes, are a promising platform for producing secondary metabolites. pakbs.org They are known for their genetic stability, rapid growth in hormone-free media, and high capacity for alkaloid synthesis. pakbs.orgresearchgate.net Several studies have demonstrated that hairy root cultures of C. roseus can produce significant amounts of catharanthine. pakbs.orgtandfonline.comnih.gov
The growth of hairy roots typically follows a pattern of three phases: a lag phase, an exponential growth phase, and a stationary phase. tandfonline.comtandfonline.com Research has shown a positive correlation between biomass development and the accumulation of alkaloids like catharanthine. tandfonline.comtandfonline.comnih.gov In one study, the maximum accumulation of catharanthine (4.3 mg/g dry weight) in the LP10 hairy root line coincided with the exponential growth phase. tandfonline.comtandfonline.com Different hairy root clones exhibit varying growth rates and alkaloid production capacities. For example, light-adapted root clones have shown faster growth rates, with doubling times as low as 2.8 days, compared to dark-grown controls. nih.gov
Table 2: Growth Kinetics and Catharanthine Accumulation in C. roseus Hairy Root Lines
| Hairy Root Line | Culture Condition | Growth Metric | Catharanthine Yield | Reference |
|---|---|---|---|---|
| LP10 | 35-day culture cycle | Exponential growth up to day 32 | 4.3 mg/g DW | tandfonline.comtandfonline.com |
| LP21 | 35-day culture cycle | - | Lower than LP10 | tandfonline.com |
| LBE-6-1 | Light-adapted | Doubling time: 3.6 days | - | nih.gov |
| LBE-4-2 | Light-adapted | Doubling time: 2.8 days | - | nih.gov |
| Transformed roots | Two-stage process | - | 60.5 mg/L | koreascience.kr |
The yield of catharanthine in plant tissue cultures can be significantly enhanced by optimizing the culture medium and feeding precursors of the terpenoid indole (B1671886) alkaloid (TIA) pathway. The carbon source is a critical factor; for instance, replacing sucrose (B13894) with fructose (B13574) at a concentration of 30 g/L has been shown to significantly enhance catharanthine levels in hairy root cultures. ekb.egmdpi.com
Precursor feeding involves supplying the culture with intermediates of the biosynthetic pathway to bypass potential rate-limiting steps. The primary precursors for catharanthine are tryptamine (B22526) (derived from the shikimate pathway) and secologanin (B1681713) (derived from the mevalonate (B85504) pathway), which is formed from loganin (B1675030). Studies have shown that feeding loganin can improve the production of certain alkaloids. tandfonline.com In one experiment, multiple feedings of loganin to transformed root cultures led to a 1.9-fold improvement in catharanthine levels (2.53 mg/l) over control cultures. tandfonline.com However, the response to precursor feeding can be complex; in the same study, feeding tryptamine alone or in combination with loganin did not affect catharanthine levels, suggesting that the supply of the terpenoid precursor (loganin) was the limiting factor in that specific system. tandfonline.com This highlights the intricate regulation of the TIA pathway and the need for tailored optimization strategies for different cell or root lines.
Heterologous Biosynthesis of Catharanthine in Engineered Microbial Systems
The complexity of the catharanthine biosynthetic pathway and the low yields from plant sources have spurred efforts to transfer the entire pathway into microbial hosts like yeast. mdpi.com This approach, known as heterologous biosynthesis, aims to create microbial cell factories for the scalable and cost-effective production of catharanthine.
Reconstructing the multi-step enzymatic pathway for catharanthine biosynthesis in a microorganism is a significant feat of synthetic biology. nih.govacs.orgresearchgate.net The pathway from the central intermediate strictosidine (B192452) to catharanthine involves nine enzymatic steps. mdpi.comacs.org Researchers have successfully engineered both Saccharomyces cerevisiae (baker's yeast) and Pichia pastoris (a methylotrophic yeast) to produce catharanthine. nih.govresearchgate.netresearchgate.net
This process involves introducing and functionally expressing over 30 heterologous genes from C. roseus into the yeast genome. researchgate.netresearchgate.net The pathway is often divided into functional modules to facilitate construction and optimization. researchgate.netresearchgate.netoup.com For example, one module might convert primary carbon sources to the universal precursor strictosidine aglycone, while another converts this intermediate to catharanthine. researchgate.net Successful reconstitution has enabled the de novo biosynthesis of catharanthine from simple carbon sources like glucose and galactose. nih.govresearchgate.netresearchgate.net
Achieving commercially viable titers of catharanthine in engineered microbes requires extensive optimization. A key strategy is to identify and overcome metabolic bottlenecks in the reconstituted pathway. For instance, researchers use techniques like CRISPR-Cas9 to introduce extra copies of genes that code for rate-limiting enzymes. nih.goveurekalert.orgthe-microbiologist.com In one study, amplifying the genes for geissoschizine synthase (GS) and dihydroprecondylocarpine synthase (DPAS) significantly boosted the catharanthine yield in S. cerevisiae from 225.3 µg/L to 527.1 µg/L. nih.goveurekalert.orgthe-microbiologist.com
Other strategies include:
Enzyme Screening and Engineering: Selecting enzymes with higher activity and specificity from different plant sources or engineering them for better performance in the microbial host. researchgate.net
Cofactor Engineering: Ensuring a sufficient supply of necessary cofactors, such as NADPH, by overexpressing related genes in the host's central metabolism. nih.govresearchgate.net
Process Optimization: Fine-tuning fermentation conditions, such as media composition and feeding strategies, to maximize production. researchgate.net
Compartmentalization and Transport Engineering: Engineering the subcellular localization of enzymes to channel metabolic flux and implementing transporters to move intermediates across membranes or export the final product, which can alleviate product toxicity. nih.govmdpi.com
Through these combined efforts, researchers have steadily increased the production titers. One study reported achieving a catharanthine titer of 2.57 mg/L in engineered Pichia pastoris. researchgate.net These advancements demonstrate the significant potential of microbial cell factories as a sustainable and scalable platform for producing catharanthine. mdpi.comnih.gov
Table 3: Engineered Yeast Strains for Catharanthine Production
| Yeast Strain | Engineering Strategy | Catharanthine Titer | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | De novo biosynthesis, gene amplification (GS, DPAS) | 527.1 µg/L | nih.goveurekalert.org |
| Saccharomyces cerevisiae | Modular pathway engineering, fed-batch fermentation | 91.4 µg/L | mdpi.comoup.com |
| Pichia pastoris | De novo biosynthesis, enzyme screening, process optimization | 2.57 mg/L | researchgate.net |
| Saccharomyces cerevisiae | Biosynthesis from fed secologanin and tryptamine | Produced | nih.govbiorxiv.org |
Strategies for Enhancing Titer and Production Efficiency in Microbial Cell Factories
Genetic Transformation and Pathway Modification in Catharanthus roseus Plants
Direct genetic modification of Catharanthus roseus offers an alternative approach to enhance catharanthine production in its native biological context. This involves introducing or modifying genes within the plant itself to modulate the MIA biosynthetic pathway.
Development of Efficient Agrobacterium-Mediated Transformation Methods
Agrobacterium tumefaciens and Agrobacterium rhizogenes are widely used vectors for introducing foreign DNA into plants. nih.gov While much of the genetic modification research in C. roseus has focused on cell cultures and hairy roots, developing efficient and stable transformation methods for whole plants is crucial for agricultural applications. nih.govjst.go.jp
Recent studies have focused on optimizing protocols for Agrobacterium-mediated transformation of C. roseus. One successful method involves infecting cotyledons from two-week-old seedlings with an Agrobacterium strain (A13) carrying the desired genes. nih.govjst.go.jp Regenerated plants are then selected using antibiotics. This technique has been used to successfully introduce feedback-resistant mutant genes from Escherichia coli (trpE8 and aroG4), leading to increased tryptophan and catharanthine content in the leaves of the transformed plants. nih.govjst.go.jp Another protocol utilized Agrobacterium tumefaciens strain EHA105 with hypocotyls as the explant material, optimizing factors like sonication treatment and co-cultivation time to achieve stable transgenic plants. d-nb.info
Targeted Gene Overexpression and Silencing to Modulate Catharanthine Accumulation
Modulating the expression of key genes within the MIA pathway is a direct strategy to influence catharanthine levels. This can involve either overexpressing genes to boost production or silencing them to redirect metabolic flux.
Overexpression of Regulatory and Biosynthetic Genes:
Overexpressing transcription factors that regulate the MIA pathway has proven effective. For example, overexpressing ORCA3 (Octadecanoid-derivative Responsive Catharanthus AP2-domain 3) in C. roseus plants, both alone and in combination with the biosynthetic enzyme geraniol (B1671447) 10-hydroxylase (G10H), led to a significant increase in the accumulation of catharanthine, as well as strictosidine, vindoline (B23647), and ajmalicine. nih.govfrontiersin.org Similarly, transient overexpression of CrERF5, another AP2/ERF transcription factor, in C. roseus petals resulted in enhanced catharanthine levels. frontiersin.org Overexpression of the biosynthetic gene STR (strictosidine synthase) in suspension cells has also been shown to induce catharanthine accumulation. d-nb.info
Gene Silencing for Pathway Modulation:
Virus-induced gene silencing (VIGS) is a powerful tool for down-regulating specific genes. In one study, silencing the CrGID1 gene, which is involved in gibberellic acid signaling, resulted in a significant increase in the accumulation of catharanthine, vindoline, ajmalicine, and serpentine (B99607). nih.gov This suggests that manipulating hormone signaling pathways can indirectly influence alkaloid production. Conversely, silencing the CrDELLA gene in the same study led to a decrease in vindoline pathway gene expression, highlighting the complex regulatory networks that control MIA biosynthesis. nih.gov
Table of Research Findings on Genetic Modification for Catharanthine Production
| Organism | Genetic Modification Strategy | Key Genes Targeted | Observed Effect on Catharanthine | Reference |
| Saccharomyces cerevisiae | Gene Amplification | Geissoschizine Synthase (GS), Dihydroprecondylocarpine Synthase (DPAS) | Increased production | nih.gov |
| Catharanthus roseus | Overexpression | ORCA3, G10H | Significantly increased accumulation | nih.gov |
| Catharanthus roseus | Overexpression | CrERF5 | Strongly enhanced content | frontiersin.org |
| Catharanthus roseus | Overexpression | STR | Induced accumulation | d-nb.info |
| Catharanthus roseus | Gene Silencing (VIGS) | CrGID1 | Significantly increased accumulation | nih.gov |
| Catharanthus roseus | Overexpression of E. coli genes | trpE8, aroG4 | Marked increase in content | nih.gov |
Impact of Tryptophan Pathway Modification on Catharanthine Content
The biosynthesis of catharanthine, a crucial precursor to the valuable anticancer drugs vinblastine (B1199706) and vincristine (B1662923), is intrinsically linked to the tryptophan pathway. Tryptophan serves as the initial building block for the indole moiety of all terpenoid indole alkaloids (TIAs), including catharanthine. nih.govresearchgate.net Consequently, metabolic engineering strategies aimed at enhancing the flux through the tryptophan pathway have been a significant focus of research to increase catharanthine production in Catharanthus roseus (L.) G. Don. nih.govresearchgate.net
The overexpression of TDC alone or in combination with other pathway genes, such as strictosidine synthase (STR), which condenses tryptamine and secologanin to form strictosidine, has also been shown to enhance catharanthine accumulation. nih.govnih.gov In one study, the co-overexpression of CrTDC and CrSTR in C. roseus led to a significant increase in total alkaloid production, with up to a nine-fold increase in both catharanthine and vindoline. nih.gov However, the results of such modifications can be complex and sometimes unpredictable, with some studies reporting that high levels of TDC activity can be detrimental to cell growth. nih.govresearchgate.net This highlights the intricate regulatory networks governing TIA biosynthesis and suggests that a balanced approach to metabolic engineering is crucial for optimal results. nih.govresearchgate.net
Furthermore, the manipulation of transcription factors that regulate the expression of tryptophan pathway genes has emerged as a powerful strategy. For example, the transcription factor CrWRKY1 positively regulates several key genes in the TIA pathway, most notably TDC. frontiersin.org Overexpression of CrWRKY1 in C. roseus hairy roots led to a significant increase in serpentine accumulation, although it also appeared to repress the pathways leading to catharanthine and tabersonine (B1681870). oup.com This indicates that while enhancing the tryptophan supply is a valid strategy, the downstream allocation of precursors into different branches of the TIA pathway is also a critical factor determining the final yield of specific alkaloids like catharanthine.
Recent research has also demonstrated that silencing the biosynthesis of tryptamine can completely halt the production of monoterpene indole alkaloids. pnas.org This not only confirms the essential role of the tryptophan pathway but also opens up possibilities for producing "unnatural" alkaloids by feeding tryptamine analogs to these silenced cultures. pnas.org
The following table summarizes key research findings on the impact of tryptophan pathway modifications on catharanthine content:
| Genetic Modification | Organism/Culture System | Key Findings | Reference |
| Overexpression of feedback-resistant trpE8 and aroG4 genes from E. coli | Catharanthus roseus plants | Marked increase in tryptophan and catharanthine content in leaves. | nih.gov |
| Overexpression of CrTDC and CrSTR | Catharanthus roseus plants | Up to 2-fold increase in total alkaloids, with up to a 9-fold increase in catharanthine and vindoline. | nih.gov |
| Overexpression of Str and Tdc | Catharanthus roseus cell cultures | High STR activity increased TIA production, including catharanthine. High TDC activity was detrimental to growth. | nih.govresearchgate.net |
| Overexpression of CrWRKY1 | Catharanthus roseus hairy roots | Increased serpentine accumulation but reduced production of catharanthine and tabersonine. | oup.com |
| RNA-mediated suppression of tryptamine biosynthesis | Catharanthus roseus hairy root culture | Complete elimination of monoterpene indole alkaloid production, including catharanthine. | pnas.org |
Advanced Analytical Methodologies for Catharanthine Research
Extraction and Purification Techniques for Catharanthine (B190766)
Effective purification is critical for obtaining research- and industrial-grade catharanthine from complex plant extracts. Methodologies are chosen to handle the specific physicochemical properties of alkaloids.
Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid adsorbent material (stationary phase) to isolate, purify, and concentrate specific analytes from a liquid mixture. organomation.com The process relies on the differential affinity of compounds for the solid phase versus the liquid phase, exploiting intermolecular forces like van der Waals forces, hydrogen bonding, and ionic interactions to achieve separation. organomation.com Compared to traditional liquid-liquid extraction, SPE often yields higher and more consistent analyte recoveries, consumes fewer solvents, and offers improved selectivity. organomation.com
For catharanthine extraction, molecularly imprinted polymers (MIPs) have been developed as a highly selective SPE sorbent. researchgate.netnih.gov MIPs are synthetic polymers engineered with specific recognition sites for a target molecule. organomation.comresearchgate.net In one study, a MIP was synthesized using catharanthine as the template molecule and methacrylic acid as the functional monomer. nih.gov This catharanthine-MIP demonstrated high selectivity, allowing for the quantitative recovery (101%) of catharanthine from a C. roseus extract while completely removing the structurally similar alkaloid, vindoline (B23647). nih.gov The catharanthine-MIP's capacity was determined to be 2.43 μmol per gram. nih.gov The specificity of this MIP was confirmed through cross-reactivity studies, which showed it strongly retained catharanthine and its N-oxide analog but had weak affinity for other Vinca alkaloids like vinorelbine (B1196246) and vinblastine (B1199706), likely due to steric hindrance. nih.gov More conventional SPE methods using C18 sorbents have also been employed for the initial cleanup and isolation of alkaloids from C. roseus, often as a preliminary step before further purification by HPLC. nih.gov
Liquid-liquid extraction (LLE) is a foundational technique for alkaloid purification. It operates by partitioning compounds between two immiscible liquid phases. universiteitleiden.nlmdpi.com For alkaloids like catharanthine, a common approach involves an acid-base extraction scheme. universiteitleiden.nlmdpi.com The crude plant extract is acidified to protonate the alkaloids, making them soluble in the aqueous phase. This aqueous layer is then washed with an organic solvent (e.g., chloroform) to remove lipophilic impurities. mdpi.com Subsequently, the aqueous phase is basified (e.g., with ammonia) to deprotonate the alkaloids, rendering them soluble in an immiscible organic solvent (e.g., ethyl acetate), thereby separating them from water-soluble compounds. universiteitleiden.nljsac.jp
Counter-Current Chromatography (CCC) is a more advanced, all-liquid chromatographic technique that functions without a solid support matrix, relying on the continuous partitioning of solutes between two immiscible liquid phases. mdpi.commdpi.com This method avoids the irreversible adsorption of analytes that can occur with solid supports. thieme-connect.comcoms.events In CCC, one liquid phase acts as the stationary phase, held in place by a centrifugal field, while the other acts as the mobile phase. researchgate.netlibretexts.org The technique is particularly well-suited for separating natural products due to its high loading capacity and the preservation of the sample's physicochemical properties. mdpi.com High-Performance Countercurrent Chromatography (HPCCC) is a modern iteration of this method used for the targeted isolation of indole (B1671886) alkaloids from C. roseus leaves. mdpi.com
Centrifugal Partition Chromatography (CPC) is a support-free liquid-liquid partition chromatography technique that has proven highly effective for the preparative-scale purification of ionizable compounds like catharanthine. thieme-connect.comcoms.eventsresearchgate.net The method's key advantage is the absence of a solid support, which prevents the irreversible adsorption of the target compounds and allows for total sample recovery. thieme-connect.comcoms.events
The pH-zone refining mode of CPC is particularly powerful for separating alkaloids. thieme-connect.comresearchgate.net In this approach, a crude alkaloid mixture is loaded onto the column, and separation is achieved by eluting with a pH gradient. An acidic retainer is introduced into the stationary phase, while a basic displacer is added to the mobile phase (or vice versa), causing the alkaloids to separate into distinct, highly concentrated zones based on their respective pKa values and partition coefficients. mdpi.comresearchgate.netscribd.com This method allows for the efficient, preparative-scale isolation of catharanthine and vindoline from industrial extracts of Catharanthus roseus. thieme-connect.comcoms.events Research has demonstrated that increasing the mass of the injected sample can surprisingly lead to improved purity of the isolated compounds, highlighting the potential of pH-zone refining CPC for industrial applications. researchgate.netscribd.com
| Study Focus | Key Findings | Significance | Reference |
|---|---|---|---|
| Preparative isolation of vindoline, vindolinine, catharanthine, and vincaleukoblastine | CPC in pH-zone refining mode allowed for efficient, preparative isolation from a crude alkaloid mixture. | Demonstrates the method's effectiveness for isolating multiple target alkaloids in a single run. | researchgate.net |
| Effect of sample mass on purity | An increase in the injected sample mass resulted in improved purity of the isolated compounds. | Shows the high loading capacity and scalability of the technique for industrial use. | researchgate.netscribd.com |
| Process intensification and scale-up | The separation was successfully scaled up to pilot-scale columns, with a numerical model developed to predict chromatograms. | Highlights the potential for industrial-scale purification of high-value compounds like catharanthine. | thieme-connect.comcoms.events |
Chromatographic Separation and Quantification Methods
Following initial extraction and purification, high-resolution chromatographic techniques are essential for the accurate separation and quantification of catharanthine.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of C. roseus alkaloids. researchgate.net The most common approach utilizes a reversed-phase C18 column for separation. nih.govphcog.com Mobile phases typically consist of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govphcog.com
Different detectors can be coupled with HPLC to identify and quantify catharanthine:
UV/DAD: Ultraviolet (UV) detectors are widely used for alkaloid analysis. phcog.com A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers an advantage by acquiring a full UV-visible spectrum at each point in the chromatogram. researchgate.netnih.gov This allows for peak purity assessment and compound identification by comparing the acquired spectrum with that of a known standard. nih.gov Catharanthine and other indole alkaloids exhibit characteristic UV absorbance spectra that facilitate their detection. researchgate.net
Fluorescence (FLD): Fluorescence detection offers higher sensitivity and selectivity compared to UV detection for compounds that are naturally fluorescent. nih.govmeasurlabs.com While many indole alkaloids fluoresce, allowing for trace-level detection, this method is only applicable to fluorescent analytes. nih.govmeasurlabs.com
Researchers have developed various HPLC methods to simultaneously analyze multiple alkaloids, including catharanthine, in a single run. One method achieved the separation of catharanthine, vindoline, vinblastine, and others in under 20 minutes using a C18 column with DAD and fluorescence detection. nih.gov Another validated isocratic HPLC-UV method quantified four major alkaloids, including catharanthine, using a mobile phase of methanol, acetonitrile, and ammonium (B1175870) acetate (B1210297) buffer at a detection wavelength of 297 nm. phcog.com
| Column | Mobile Phase | Detector(s) | Analytes Separated | Run Time | Reference |
|---|---|---|---|---|---|
| Reversed-phase C18 | Not specified in abstract | Photodiode Array (DAD), Fluorescence (FLD) | Catharanthine, serpentine (B99607), tabersonine (B1681870), vindoline, vinblastine, vincristine (B1662923) | 20 min | nih.gov |
| Zorbax Eclipse plus C18 (250 mm × 4.6 mm, 5 µm) | Methanol:Acetonitrile:Ammonium Acetate buffer (25 mM) with 0.1% triethylamine (B128534) (15:45:40 v/v) | UV (297 nm) | Vindoline, vincristine, catharanthine, vinblastine | Not specified | phcog.com |
| Reversed-phase C18 | Gradient of acetonitrile and phosphate (B84403) buffer | UV (254 nm) | Tryptophan, tryptamine (B22526), loganin (B1675030), serpentine, vindolinine, vindoline, vincristine, catharanthine, vinblastine, ajmalicine, anhydrovinblastine (B1203243) | Not specified | universiteitleiden.nl |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. researchgate.net UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. This results in sharper peaks and improved separation efficiency. researchgate.net
Several UPLC methods coupled with mass spectrometry (MS) have been developed for the rapid and reliable analysis of catharanthine and other indole alkaloids. researchgate.netnih.gov One UPLC-Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) method successfully separated six major alkaloids, including catharanthine, with good resolution in just 13 minutes. researchgate.netnih.gov The method was fully validated according to ICH guidelines, demonstrating excellent linearity, low limits of detection (1-10 ng/mL) and quantification (3-30 ng/mL), and high recovery rates (92.8% to 104.1%). researchgate.netnih.gov Another UPLC-MS method achieved the simultaneous quantification of four indole alkaloids, including catharanthine, from cell cultures in only 6 minutes, showcasing the high-throughput capabilities of the technique. jsac.jp The sensitivity of this method was high, with limits of detection between 0.46 and 0.70 ng/ml in cell samples. jsac.jp These studies demonstrate that UPLC is a powerful tool for phytochemical investigation and quality control of C. roseus materials. nih.gov
| Column | Mobile Phase | Detector | Key Analytes | Analysis Time | Reference |
|---|---|---|---|---|---|
| C18 | Acetonitrile and water with 0.1% formic acid and 10 mM ammonium acetate | ESI-Q-TOF MS | Catharanthine, vincristine, vinblastine, ajmalicine, serpentine, vindoline | 13 min | researchgate.netnih.gov |
| Not specified | Acetonitrile–0.1% formic acid gradient | ESI-MS (positive-ion mode) | Vindoline, catharanthine, serpentine, ajmalicine | 6 min | jsac.jp |
Thin-Layer Chromatography (TLC) as a Screening and Preparative Technique
Thin-Layer Chromatography (TLC) serves as a fundamental and versatile tool in the analysis of catharanthine. It is widely used for both rapid screening of plant extracts and for the preparative isolation of the alkaloid.
For screening purposes, TLC allows for the qualitative assessment of the presence of catharanthine in crude extracts. google.com The separation is typically performed on silica (B1680970) gel plates. google.comcdnsciencepub.com A common mobile phase for the separation of catharanthine and other indole alkaloids is a mixture of toluene, acetone, methanol, and ammonium hydroxide. google.com After development, the spots can be visualized under UV light or by spraying with specific reagents like ceric ammonium sulphate, which produces a characteristic color reaction for alkaloids. google.complos.orgresearchgate.net
In its preparative mode, TLC is utilized to isolate larger quantities of catharanthine for further structural analysis or biological testing. plos.orgresearchgate.net The crude extract is applied as a band on a thicker silica gel plate, and after development, the band corresponding to catharanthine, identified by comparison with a standard or by its specific Rf value, is scraped from the plate. google.complos.org The alkaloid is then eluted from the silica gel using a suitable solvent. google.com For instance, a mixture of dichloromethane (B109758) and methanol has been used for this purpose. semanticscholar.org
The choice of solvent system is critical for achieving good separation. Different combinations have been reported for the TLC analysis of Catharanthus alkaloids, including:
Toluene:Acetone:Methanol:Ammonium Hydroxide (28:10:2:0.5) google.com
Chloroform:Methanol (8:2) plos.org
Ethyl acetate:Acetonitrile (8:2) plos.org
Petroleum ether:Ethyl acetate:Acetone:Ethanol (B145695) (70:20:10:1 v/v) ijsra.net
A quantitative approach to TLC has also been developed for catharanthine, demonstrating the technique's utility beyond simple qualitative screening. dntb.gov.ua
Mass Spectrometry (MS) for Identification and Structural Elucidation
Mass spectrometry is an indispensable technique for the definitive identification and structural characterization of catharanthine, providing precise molecular weight information and valuable data on its fragmentation patterns.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and specific method for analyzing catharanthine, even in complex mixtures. nih.govresearchgate.net In positive ion mode, catharanthine typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 337. mdpi.comnihonika.co.jpsci-hub.se
Tandem mass spectrometry (MS/MS) involves the isolation of the precursor ion (e.g., m/z 337 for catharanthine) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure. For catharanthine, key fragment ions are consistently observed, aiding in its unambiguous identification. mdpi.com The principal fragment ions for catharanthine have been reported at m/z 305 and 144. researchgate.netmdpi.comsci-hub.se The fragmentation pattern helps to distinguish catharanthine from its isomers, such as tabersonine and vindolinine, which have the same molecular weight but produce different fragment ions upon MS/MS analysis. researchgate.netscribd.com For example, while both catharanthine and tabersonine produce a fragment at m/z 144, other fragments can differentiate them. researchgate.net One study noted that MS/MS fragment ions for catharanthine in a sample showed additional ions (m/z 320, 308, 293) not present in the standard, suggesting the presence of isomers. researchgate.netscribd.com
Table 1: ESI-MS/MS Data for Catharanthine
| Precursor Ion [M+H]⁺ (m/z) | Principal Product Ions (m/z) | Reference |
|---|---|---|
| 337 | 305, 144 | mdpi.com |
| 337 | 144 | researchgate.netsci-hub.se |
This technique has been successfully coupled with liquid chromatography (LC-ESI-MS/MS) to separate and identify various alkaloids, including catharanthine, from Catharanthus roseus extracts. mdpi.com
Advanced mass spectrometry techniques have provided unprecedented insights into the spatial distribution of catharanthine within the plant. Imaging Mass Spectrometry (IMS) and Single-Cell Mass Spectrometry (Single-Cell MS) have been pivotal in elucidating the cell-specific localization of terpenoid indole alkaloids (TIAs) in Catharanthus roseus. pnas.orgresearchgate.netnih.gov
Imaging MS allows for the visualization of the distribution of molecules directly in tissue sections. Studies using IMS on C. roseus stem and leaf tissues have revealed that catharanthine (detected at m/z 337.19) is not uniformly distributed. pnas.orgresearchgate.net Instead, it, along with other TIAs, is primarily localized in specialized cells known as idioblasts and laticifer cells. pnas.orgnih.govnihonika.co.jp This finding was consistent across both stem and leaf tissues. nihonika.co.jpnih.gov
Single-Cell MS complements IMS by providing metabolic profiles from individual, live cells. researchgate.net This technique has been applied to different cell types in C. roseus stems, including idioblasts, laticifers, parenchyma, and epidermal cells. pnas.orgnih.gov The results confirmed the findings from IMS, showing high concentrations of catharanthine in idioblast and laticifer cells. pnas.orgresearchgate.net Interestingly, catharanthine was also detected in parenchyma and epidermal cells, albeit at lower levels. pnas.orgnihonika.co.jp Subsequent MS/MS analysis of the ion at m/z 337.19 from these single cells confirmed its identity as catharanthine. nihonika.co.jp These powerful techniques have been crucial in understanding the complex intercellular transport and accumulation of alkaloids, revealing that catharanthine is synthesized in epidermal cells but accumulates in idioblasts. nih.govresearchhub.com
Electrochemical and Spectroscopic Characterization
Electrochemical and spectroscopic methods provide further layers of information regarding the redox properties and structural features of catharanthine.
Voltammetric techniques are used to study the oxidation and reduction behavior of electroactive compounds like catharanthine. Fast-scan cyclic voltammetry (FSCV), a high-speed electrochemical method, has been employed to investigate the effects of catharanthine on dopamine (B1211576) release. acs.orgacs.orgnih.gov In these studies, a triangular voltage waveform is applied, causing the oxidation of the analyte. acs.org While primarily used to measure neurotransmitters, these studies demonstrate the electroactive nature of catharanthine.
Cyclic voltammetry (CV) experiments have shown that catharanthine free base can be oxidized at a potential of 0.7 V versus a saturated calomel (B162337) electrode (SCE). rsc.org This oxidation is proposed to involve a two-electron process leading to the fragmentation of the C16–C21 bond. rsc.org
Square wave voltammetry (SWV), a highly sensitive pulse voltammetric technique, has also been mentioned in the context of analyzing compounds related to or in the same class as catharanthine. authenticus.ptresearchgate.netwikipedia.org SWV is known for its ability to suppress background currents, making it suitable for trace analysis. wikipedia.org
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstone techniques for the definitive structural elucidation of organic molecules, including catharanthine.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are used to confirm the structure of catharanthine. cdnsciencepub.commdpi.com ¹H NMR spectra of Catharanthus roseus extracts clearly show distinct signals corresponding to the protons of catharanthine and other alkaloids like vindoline. researchgate.net The chemical shifts, multiplicities, and coupling constants of the protons provide a unique fingerprint for the molecule.
¹³C NMR spectroscopy is equally important, revealing the chemical environment of each carbon atom in the structure. hep.com.cn The ¹³C NMR spectrum of catharanthine has been fully assigned, providing a reference for its identification. spectrabase.comscilit.com NMR-based metabolomics has become a powerful tool for the simultaneous detection and quantification of a wide range of primary and secondary metabolites, including catharanthine, in C. roseus. hep.com.cn
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of catharanthine shows characteristic absorption bands corresponding to its various structural features. For example, the spectrum displays bands for N-H and C-H stretching, and a strong absorption for the ester carbonyl group (C=O). cdnsciencepub.comsemanticscholar.org An Attenuated Total Reflection (ATR)-IR spectrum of catharanthine has been documented, providing a reference for its identification. nih.gov
Table 2: List of Compounds
| Compound Name |
|---|
| Ajmalicine |
| Anhydrovinblastine |
| Catharanthine |
| Catharanthine hemitartrate |
| Ceric ammonium sulphate |
| Dichloromethane |
| Dopamine |
| Ethanol |
| Ethyl acetate |
| Methanol |
| Serpentine |
| Tabersonine |
| Toluene |
| Vinblastine |
| Vincristine |
| Vindoline |
Method Validation and Optimization for Complex Biological Matrices
The accurate quantification of catharanthine in complex biological matrices, such as plasma, serum, and tissue homogenates, is fundamental for pharmacokinetic, toxicokinetic, and metabolic research. These matrices contain a multitude of endogenous components, including proteins, lipids, salts, and other metabolites, which can significantly interfere with analytical measurements. Therefore, the development and rigorous validation of selective and sensitive bioanalytical methods are imperative to ensure the reliability, reproducibility, and accuracy of the obtained data. nih.govgtfch.org The process involves meticulous optimization of sample preparation, chromatographic separation, and detection parameters, followed by a comprehensive validation process that assesses multiple performance characteristics. nih.govunodc.org
Research Findings in Method Development
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of catharanthine in biological samples due to its superior sensitivity and selectivity. rjpharmacognosy.irnih.govresearchgate.net
Sample Preparation: A critical step in the analysis is the extraction of catharanthine from the biological matrix while simultaneously removing interfering substances. The primary goals are to achieve high and consistent recovery of the analyte and to minimize matrix effects. universiteitleiden.nl
Protein Precipitation (PPT): This is a common and straightforward technique where a solvent, typically acetonitrile or a mixture of acetonitrile and methanol, is added to the plasma or serum sample to denature and precipitate proteins. e-century.us The supernatant, containing the analyte, is then collected for analysis.
Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup compared to PPT. It involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent.
Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation method. It utilizes a solid sorbent material, often in a cartridge format, to retain the analyte of interest while other matrix components are washed away. universiteitleiden.nl For basic compounds like catharanthine, strong cation exchange cartridges can be employed for enhanced selectivity. universiteitleiden.nl
Chromatography and Detection: Optimized chromatographic methods are essential for separating catharanthine from co-extracted endogenous compounds and potential metabolites.
Chromatographic Separation: Reversed-phase chromatography, typically using a C18 column, is widely employed. nih.govnih.gov Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component containing an acidifier like formic acid allows for efficient separation and good peak shape. nih.gov
Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is standard for analyzing alkaloids like catharanthine. nih.gov Tandem mass spectrometry (MS/MS) is used for its high selectivity, operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of the target analyte is selected and fragmented, and a resulting unique product ion is monitored for quantification. researchgate.netcjnmcpu.com For catharanthine, precursor-product ion transitions such as m/z 337.5 → 168.3 or 337 → 144 have been utilized for quantification. researchgate.net
Method Validation Parameters
A bioanalytical method must be validated to demonstrate its suitability for the intended purpose. gtfch.orgunodc.org Key validation parameters for catharanthine in biological matrices have been extensively reported in scientific literature.
Selectivity and Specificity: The method must unequivocally differentiate and quantify the analyte in the presence of other components in the sample. gtfch.org The use of MRM in LC-MS/MS provides a high degree of selectivity.
Linearity and Range: The calibration curve must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. Research has consistently shown excellent linearity for catharanthine assays, with correlation coefficients (R²) typically exceeding 0.99. rjpharmacognosy.ir
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, accuracy is often expressed as the percentage of the nominal value (e.g., within ±15%), and precision is measured by the relative standard deviation (%RSD), which should also typically be less than 15%. nih.gov Studies on catharanthine report accuracy ranging from 93.8% to 108.1% and intra- and inter-day precision with RSD values well below 15%. nih.govcjnmcpu.com
Recovery: This parameter measures the efficiency of the extraction procedure. It compares the analyte response from an extracted sample to the response from a standard solution of the same concentration. For catharanthine, mean recovery values from rat plasma have been reported in the range of 88.5% to 96.5%. nih.gov Another study reported recovery rates between 79.9% and 91.5%. cjnmcpu.com
Matrix Effect: The matrix effect is the suppression or enhancement of the analyte's ionization caused by co-eluting substances from the biological matrix. It is a critical parameter to evaluate in LC-MS/MS methods. In a validated method for catharanthine in rat plasma, the matrix effect was found to be between 95.3% and 104.7%, indicating that the optimized sample cleanup procedure effectively minimized this interference. nih.gov
Stability: The stability of catharanthine in the biological matrix must be assessed under various conditions that reflect the sample's lifecycle, from collection to analysis. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at storage temperatures (e.g., -20°C). One study demonstrated that catharanthine was stable in processed samples for at least 2 hours at room temperature, 12 hours at 4°C, and for two weeks when stored at -20°C. cjnmcpu.com
The following data tables summarize findings from published research on the validation of analytical methods for catharanthine.
Table 5.5.1: Validation Summary of an LC-MS/MS Method for Catharanthine in Rat Plasma
This table presents data from a specific study that developed and validated a method for the simultaneous determination of vindoline and catharanthine in rat plasma. nih.gov
| Validation Parameter | Method/Condition | Result for Catharanthine |
| Linearity | Calibration Curve Range | Not specified, but method was successfully applied |
| Accuracy | Three concentration levels | 93.8% to 108.1% |
| Precision (Intra-day) | % Coefficient of Variation (%CV) | < 15% |
| Precision (Inter-day) | % Coefficient of Variation (%CV) | < 15% |
| Recovery | Three concentration levels | 88.5% to 96.5% |
| Matrix Effect | Low and high concentrations | 95.3% to 104.7% |
| Lower Limit of Quantitation (LLOQ) | Not specified | Method was successfully applied for a pharmacokinetic study |
Table 5.5.2: Comparative Overview of Reported Bioanalytical Method Validation Parameters
This table compiles data from various studies to provide a broader view of the performance of analytical methods for catharanthine and related alkaloids in biological and plant matrices.
| Validation Parameter | Reported Range of Results | Source(s) |
| Linearity (R²) | > 0.99 | rjpharmacognosy.irnih.gov |
| Accuracy (% Recovery or % RE) | -10.9% to 10.5% (RE%); 93.8% to 108.1% (Accuracy) | nih.govcjnmcpu.com |
| Precision (%RSD) | 1.2% - 11.5% | cjnmcpu.com |
| Recovery (%) | 79.9% - 96.5% | nih.govcjnmcpu.com |
| Limit of Detection (LOD) | 0.039 - 0.583 ng/mL | researchgate.net |
| Limit of Quantitation (LOQ) | 0.118 - 1.767 ng/mL | researchgate.net |
| Stability | Stable for 2h (room temp), 12h (4°C), 2 weeks (-20°C) | cjnmcpu.com |
*Note: LOD and LOQ values are for a group of five alkaloids including catharanthine, determined in plant extracts, which indicates the high sensitivity achievable. researchgate.net
Mechanistic Studies on Catharanthine S Biological Activity
Role as a Monomeric Precursor in Bisindole Vinca Alkaloid Biosynthesis
Catharanthine (B190766) is a crucial monomeric precursor in the formation of dimeric or bisindole Vinca alkaloids, most notably the chemotherapeutic drugs vinblastine (B1199706) and vincristine (B1662923). wikipedia.orgsciensage.info This biosynthetic pathway involves a series of precise, enzyme-catalyzed reactions that couple catharanthine with another monomer, vindoline (B23647), to produce the complex dimeric structures. researchgate.net
The initial and rate-limiting step in the biosynthesis of bisindole alkaloids is the enzymatic coupling of catharanthine and vindoline. wikipedia.org This reaction is catalyzed by a specific class III peroxidase from Catharanthus roseus, identified as CrPrx1 (or simply PRX1), which functions as an α-3′,4′-anhydrovinblastine synthase. sciensage.inforesearchgate.net The process begins with the activation of catharanthine by CrPrx1 in a reaction that is dependent on hydrogen peroxide. wikipedia.org This activation step is thought to generate a reactive catharanthine radical cation. nih.gov The activated intermediate then undergoes a nucleophilic attack by vindoline, leading to the formation of a dimeric iminium ion. wikipedia.orgnih.gov This crucial coupling reaction establishes the foundational structure of the bisindole alkaloids.
Following the initial dimerization, the unstable iminium intermediate is reduced to form the first stable dimeric product, α-3′,4′-anhydrovinblastine (AVLB). wikipedia.orgresearchgate.net Anhydrovinblastine (B1203243) is a key, naturally occurring intermediate in the pathway. nih.gov Subsequent enzymatic steps convert anhydrovinblastine into vinblastine, although the specific enzymes for this hydration step are not fully characterized. sciensage.inforsc.org Finally, vinblastine can be further oxidized to form vincristine, another clinically important anticancer agent. sciensage.inforesearchgate.net This sequential transformation highlights catharanthine's essential role as the starting point for a cascade that produces medicinally valuable compounds.
Table 1: Key Steps in the Biosynthesis of Bisindole Vinca Alkaloids
| Step | Reactants | Key Enzyme | Product | Description |
| 1. Activation & Coupling | Catharanthine, Vindoline | CrPrx1 (Peroxidase) | Iminium Intermediate | CrPrx1 activates catharanthine, which then couples with vindoline. wikipedia.orgresearchgate.net |
| 2. Reduction | Iminium Intermediate | Reductase | α-3′,4′-Anhydrovinblastine | The unstable iminium ion is reduced to form the first stable dimeric alkaloid. wikipedia.orgnih.gov |
| 3. Hydration | α-3′,4′-Anhydrovinblastine | (Uncharacterized) | Vinblastine | Anhydrovinblastine is converted to vinblastine. sciensage.inforsc.org |
| 4. Oxidation | Vinblastine | (Uncharacterized) | Vincristine | Vinblastine is enzymatically oxidized to produce vincristine. sciensage.info |
Investigations into Catharanthine's Independent Cellular and Molecular Mechanisms of Action
Beyond its function as a biosynthetic precursor, catharanthine has been found to possess independent biological activities. Research indicates that it can directly influence cellular signaling pathways, particularly those involved in autophagy, a fundamental process for cellular homeostasis and a key target in cancer therapy.
Recent studies have revealed that catharanthine can induce autophagy in cancer cells, such as human liver carcinoma (HepG2) cells. nih.govresearchgate.net This effect is mediated through its interaction with central regulators of the autophagy machinery, leading to the activation of autophagic cell death.
The mammalian target of rapamycin (B549165) (mTOR) is a critical protein kinase that acts as a central negative regulator of autophagy. nih.gov Investigations have shown that catharanthine can inhibit the mTOR signaling pathway. nih.govresearchgate.net In silico molecular docking and dynamics simulations suggest that catharanthine interacts effectively with the FRB domain of mTOR, a key regulatory site. nih.govresearchgate.net While its binding affinity is not as potent as the well-known mTOR inhibitor rapamycin, this interaction is sufficient to suppress mTOR activity, thereby lifting the inhibition on the autophagy process and allowing for its initiation. nih.govresearchgate.net
Consistent with its inhibition of the mTOR pathway, catharanthine treatment has been shown to significantly upregulate the expression of key autophagy-related genes. nih.gov In studies using HepG2 cells, catharanthine exposure led to increased mRNA levels of:
LC3 (Microtubule-associated protein 1A/1B-light chain 3): A hallmark protein of autophagy that is essential for autophagosome formation. nih.gov
Beclin1 (BECN1): A central component of the Class III PI3K complex that is critical for the initiation of the autophagosome. nih.govresearchgate.net
ULK1 (Unc-51 like autophagy activating kinase 1): A serine/threonine kinase that acts downstream of mTOR and is a key initiator of the autophagy cascade. nih.govresearchgate.net
This coordinated upregulation of essential autophagy genes provides a clear mechanism for catharanthine's ability to induce autophagic flux and subsequent cell death in cancer cells. nih.gov
Table 2: Effect of Catharanthine on Autophagy-Related Gene Expression in HepG2 Cells
| Gene | Function in Autophagy | Observed Effect of Catharanthine | Reference |
| mTOR | Master negative regulator of autophagy | Inhibition of the signaling pathway | nih.govresearchgate.net |
| LC3 | Autophagosome formation and maturation | Upregulation of gene expression | nih.govresearchgate.net |
| Beclin1 | Initiation of autophagosome nucleation | Upregulation of gene expression | nih.govresearchgate.net |
| ULK1 | Initiation of the autophagy cascade | Upregulation of gene expression | nih.govresearchgate.net |
Modulation of Autophagy Signaling Pathways
Influence on Sirtuin-1 Levels and Associated Autophagic Induction
Catharanthine has been identified as a modulator of cellular autophagic processes, partly through its influence on Sirtuin-1 (SIRT1), a protein recognized for its role as an autophagy inducer. nih.govresearchgate.net Research conducted on HepG2 liver carcinoma cells demonstrated that treatment with catharanthine led to an increase in SIRT1 levels. nih.govresearchgate.net This upregulation of SIRT1 is significant as it is a key regulator in the initiation of autophagy, a catabolic process involving the degradation of a cell's own components. frontiersin.org
The induction of autophagy by catharanthine is further evidenced by the upregulation of several key autophagy-related genes. nih.govresearchgate.net Studies have shown that catharanthine treatment enhances the expression of LC3 (Microtubule-associated protein 1A/1B-light chain 3) and Beclin1. nih.govresearchgate.net These proteins are crucial for the formation and maturation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material targeted for degradation. The collective findings indicate that catharanthine activates autophagy signaling pathways, a mechanism that contributes to its biological effects, such as its cytotoxic and pro-apoptotic impact on cancer cells. nih.govresearchgate.net
Table 1: Effect of Catharanthine on Autophagy-Related Markers in HepG2 Cells
| Marker | Effect of Catharanthine Treatment | Reference |
|---|---|---|
| Sirtuin-1 (SIRT1) | Increased levels | nih.govresearchgate.net |
| LC3 | Upregulated expression | nih.govresearchgate.net |
| Beclin1 | Upregulated expression | nih.govresearchgate.net |
| ULK1 | Upregulated expression | nih.govresearchgate.net |
Disruption of Cell Cycle Progression via Interference with Mitotic Spindle Formation
A primary mechanism underlying the anticancer potential of catharanthine, a Vinca alkaloid, is its ability to disrupt the cell cycle. nih.govresearchgate.net This interference occurs specifically during the M phase (mitosis) through the inhibition of mitotic spindle formation. nih.govresearchgate.netnih.gov The mitotic spindle, a critical cellular structure composed of microtubules, is responsible for segregating chromosomes into two daughter cells during cell division. nih.gov
Vinca alkaloids, including catharanthine's derivatives, exert their effect by binding to tubulin, the protein subunit of microtubules. nih.gov This binding action prevents the polymerization of tubulin into functional microtubules. nih.gov The failure to form a proper mitotic spindle assembly leads to an arrest of the cells in the metaphase stage of mitosis. nih.govnih.gov This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in the affected tumor cells. nih.gov At lower concentrations, Vinca alkaloids can cause a mitotic arrest that leads to cell death after a prolonged period, while at higher concentrations, they can induce the formation of large, non-functional tubulin polymers, resulting in a more immediate cell death. nih.gov
Inhibition of Phosphodiesterase Activity and Subsequent Elevation of Intracellular Cyclic AMP (cAMP) Levels
Vinca alkaloids like catharanthine have been reported to inhibit the activity of phosphodiesterase (PDE). nih.govresearchgate.net Phosphodiesterases are a group of enzymes that degrade cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP). nih.gov By inhibiting PDE, catharanthine prevents the breakdown of cAMP, leading to an elevation of its intracellular levels. nih.govresearchgate.net
Cyclic AMP is a crucial second messenger molecule involved in a multitude of cellular signaling pathways. nih.gov An increase in intracellular cAMP levels can trigger various downstream effects, depending on the cell type and context. For instance, the activation of protein kinase A (PKA) by cAMP can influence processes such as gene transcription, metabolism, and cell growth. nih.gov This mechanism of elevating cAMP through PDE inhibition represents another facet of catharanthine's complex biological activity. nih.govresearchgate.net
Interactions with Neurotransmitter Systems
Catharanthine interacts with the cholinergic system by acting as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.orgnih.govnih.gov Specifically, research points to its inhibitory effects on α6-subunit-containing nAChRs (α6-nAChR). acs.orgnih.gov Studies using fast-scan cyclic voltammetry in the nucleus accumbens core of mice found that the inhibitory effect of catharanthine on evoked dopamine (B1211576) release was significantly diminished by antagonists of α6-nAChRs. acs.orgnih.gov This suggests that catharanthine's modulation of dopamine transmission is mediated, at least in part, through its blockade of these specific nicotinic receptor subtypes. acs.orgnih.govproquest.com
Furthermore, catharanthine has been shown to fully inhibit nicotinic receptor-mediated contractions in a rat diaphragm ex-vivo preparation, with a reported IC50 value of 59.6 μM. nih.gov This inhibition was found to be reversible but non-competitive. nih.gov The catharanthine moiety is considered a minimum structural requirement for this nAChR inhibition, which includes both ion channel blocking and receptor desensitization. nih.gov
Table 2: Catharanthine's Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor/System | Effect of Catharanthine | Finding | Reference |
|---|---|---|---|
| α6-nAChR | Inhibition/Antagonism | Contributes to the inhibition of evoked dopamine release in the nucleus accumbens. | acs.orgnih.govproquest.com |
| Muscle-type nAChR (Rat Diaphragm) | Non-competitive Inhibition | Fully inhibited diaphragm contractions with an IC50 of 59.6 μM. | nih.gov |
Catharanthine demonstrates a complex modulatory effect on the mesolimbic dopamine system, a key neural pathway involved in reward and motivation. acs.orgnih.gov It has been shown to differentially affect dopamine dynamics. Ex vivo studies using fast-scan cyclic voltammetry revealed that catharanthine inhibits evoked dopamine release in the nucleus accumbens in a concentration-dependent manner. acs.orgnih.govproquest.com
Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase)
The effect of catharanthine on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, has been investigated. nih.gov In a study analyzing the biological potential of alkaloids from the roots of Catharanthus roseus, an aqueous extract demonstrated strong in vitro inhibition of AChE. nih.gov However, when the pure alkaloids were tested, this inhibitory activity was primarily attributed to serpentine (B99607) (IC50 = 0.775 μM), another alkaloid present in the plant. nih.gov
The same study found that pure catharanthine did not significantly inhibit AChE but did exhibit an unsurmountable muscarinic antagonism at concentrations greater than 10 μM. nih.gov While a separate study on an ethanol (B145695) extract of C. roseus reported potent AChE inhibitory activity, it did not isolate the specific compound responsible for this effect. amazonaws.com Therefore, based on current research with the pure compound, catharanthine itself is not considered a direct, potent inhibitor of acetylcholinesterase, with other alkaloids from the same source showing much stronger activity against this enzyme. nih.gov
Antioxidant Mechanisms and Reduction of Oxidative Stress
Catharanthine, an alkaloid component of the Catharanthus roseus plant, demonstrates notable antioxidant properties. nih.govnih.gov The compound plays a role in the reduction of oxidative stress, a detrimental process caused by an imbalance between free radicals and antioxidants in the body. Studies have shown that extracts from C. roseus, rich in alkaloids like catharanthine, possess potent antioxidant capabilities crucial for neutralizing free radicals. nih.gov
The antioxidant mechanism of catharanthine is linked to its ability to modulate the body's defense systems against oxidative damage. Research on liver carcinoma cells (HepG2) indicated that catharanthine reduced oxidative stress in a dose-dependent manner. nih.gov This protective effect is associated with the plant's natural response to environmental stressors. For instance, factors that induce oxidative stress in the C. roseus plant, such as UV-B radiation or the application of elicitors like chitooligosaccharides, have been shown to increase the production of catharanthine. nih.govmdpi.comresearchgate.net
This suggests that catharanthine is part of the plant's intrinsic defense mechanism to alleviate oxidative stress. nih.govmdpi.com The plant achieves this by boosting the activity of various antioxidant enzymes. nih.govmdpi.com Studies have demonstrated that treatments stimulating catharanthine accumulation also enhance the activity of key enzymes responsible for detoxifying reactive oxygen species (ROS). nih.govmdpi.com
The table below details the antioxidant enzymes that are typically enhanced in C. roseus in response to oxidative stress, a condition that correlates with increased catharanthine biosynthesis.
| Enzyme | Function in Reducing Oxidative Stress | Reference |
| Catalase (CAT) | Converts hydrogen peroxide (H₂O₂) into water and oxygen, preventing cellular damage. | nih.govmdpi.com |
| Ascorbate (B8700270) Peroxidase (APX) | Catalyzes the reduction of H₂O₂ to water, using ascorbate as the specific electron donor. | nih.gov |
| Glutathione (B108866) Reductase (GR) | Maintains a high level of the reduced form of glutathione, a major cellular antioxidant. | nih.gov |
| Peroxidase (POD) | A general class of enzymes that catalyze the reduction of peroxides, such as H₂O₂. | nih.govmdpi.com |
| Superoxide (B77818) Dismutase (SOD) | Converts superoxide radicals (O₂⁻) into molecular oxygen and H₂O₂, the first line of defense against ROS. | nih.govmdpi.com |
This table is interactive. You can sort and filter the data.
Mechanisms of Antibacterial Activity (e.g., Bacterial Cell Membrane Disruption)
The antibacterial properties of catharanthine and related alkaloids from C. roseus are attributed to several mechanisms, with the disruption of the bacterial cell membrane being a primary mode of action. nih.govresearchgate.net Alkaloid-rich fractions from the plant have been shown to exhibit broad-spectrum activity against various pathogenic bacteria. researchgate.net
The fundamental mechanism involves compromising the integrity of the microbial membrane. researchgate.net This disruption can lead to the leakage of essential intracellular components, ultimately causing bacterial cell death. mdpi.com Phenolic compounds and alkaloids present in C. roseus are believed to be responsible for this membrane-disrupting effect. nih.gov The lipophilic nature of some of these compounds may facilitate their interaction with the bacterial membrane's lipid bilayer. ijstr.org
Beyond direct membrane damage, other mechanisms contribute to the antibacterial effects of C. roseus alkaloids. These include:
Inhibition of Cellular Functions : Some compounds have been observed to bind to bacterial DNA, which can inhibit essential cellular processes and replication. nih.gov
Generation of Reactive Oxygen Species (ROS) : Extracts from the plant can generate ROS within the bacterial cells, leading to oxidative stress and damage to critical biomolecules like DNA. nih.gov
Inhibition of Protein Synthesis : Interference with intracellular metabolic processes, including the synthesis of proteins, has also been proposed as a potential mechanism. researchgate.net
Inactivation of Efflux Pumps : Certain components within C. roseus extracts can inactivate bacterial efflux pumps. These pumps are a defense mechanism for bacteria, used to expel antibacterial agents from the cell. Their inhibition allows the antibacterial compounds to accumulate intracellularly to effective concentrations. nih.gov
The table below summarizes the antibacterial mechanisms associated with alkaloids, such as catharanthine, found in C. roseus.
| Mechanism of Action | Description | Target Pathogens (Examples) | Reference |
| Membrane Disruption | Compromises the structural integrity of the bacterial cell membrane, leading to leakage of cellular contents. | Staphylococcus aureus, Escherichia coli | nih.govresearchgate.net |
| DNA Damage | Binds to bacterial DNA or generates intracellular ROS that damages DNA, inhibiting replication and other functions. | Staphylococcus aureus | nih.gov |
| Protein Synthesis Inhibition | Interferes with the metabolic pathways responsible for producing essential proteins. | General | researchgate.net |
| Efflux Pump Inactivation | Blocks the pumps that bacteria use to expel antimicrobial agents, increasing intracellular concentration. | Staphylococcus aureus | nih.gov |
This table is interactive. You can sort and filter the data.
Future Research Directions and Emerging Challenges
Advancements in De Novo Biosynthesis and Synthetic Biology for Sustainable and Scalable Production
The natural abundance of catharanthine (B190766) in the Madagascar periwinkle (Catharanthus roseus) is extremely low, making extraction an expensive and unsustainable method for meeting market demands. nih.govresearchgate.netplos.org To address this, significant efforts are being directed towards de novo biosynthesis, where microorganisms are engineered to produce catharanthine from simple feedstocks.
Synthetic biology has emerged as a promising solution, with researchers successfully engineering yeast strains like Saccharomyces cerevisiae and Pichia pastoris to produce catharanthine. researchgate.netresearchgate.netresearchgate.net These microbial factories offer a more reliable, sustainable, and scalable production platform. researchgate.net The entire 31-step biosynthetic pathway of vinblastine (B1199706), which includes the synthesis of catharanthine, has been reconstituted in yeast, a landmark achievement in metabolic engineering. nih.govnih.govoncologynews.com.au This involved the integration of 34 heterologous genes from plants and numerous genetic edits to optimize precursor supply. nih.govmdpi.com
Recent studies have reported catharanthine titers of up to 527.1 μg/L in S. cerevisiae and 2.57 mg/L in P. pastoris, showcasing the potential of these systems. nih.govmdpi.com Future work will focus on further optimizing these microbial cell factories by debottlenecking pathways, improving enzyme efficiency, and enhancing the supply of necessary cofactors to achieve commercially viable yields. researchgate.netresearchgate.net
Discovery and Functional Characterization of Undiscovered Enzymes and Regulatory Genes in Plant Biosynthesis
While significant progress has been made in elucidating the catharanthine biosynthetic pathway, several enzymatic steps and regulatory mechanisms remain to be fully understood. nih.govhep.com.cn The pathway is known to be complex and tightly regulated by developmental and environmental factors. nih.govuniversiteitleiden.nl
Researchers are actively working to identify and characterize the remaining unknown enzymes and the transcription factors that regulate their expression. nih.govfrontiersin.orgpnas.org For example, the discovery of O-acetylstemmadenine oxidase (ASO) and a dual-function geissoschizine synthase (GS) were crucial in completing the canonical pathway for vinblastine biosynthesis. nih.gov
Several families of transcription factors, including AP2/ERF, bHLH, MYB, and WRKY, have been identified as key regulators of terpenoid indole (B1671886) alkaloid (TIA) biosynthesis in C. roseus. frontiersin.orgfrontiersin.orgresearchgate.net For instance, transcription factors like ORCA2, ORCA3, and CrERF5 have been shown to positively regulate the expression of genes involved in the TIA pathway, leading to increased accumulation of catharanthine and other alkaloids. frontiersin.orgfrontiersin.orgmdpi.com Conversely, some transcription factors act as negative regulators. frontiersin.org Virus-induced gene silencing (VIGS) is a powerful tool being used to identify the function of candidate genes in vivo. frontiersin.orgoup.com A deeper understanding of this complex regulatory network is essential for developing strategies to enhance catharanthine production in its native plant host.
Development of Integrated Multi-Omics Approaches for Comprehensive Systems-Level Understanding
To unravel the intricate network of catharanthine biosynthesis, researchers are increasingly employing integrated multi-omics approaches. nih.govpnas.orgnih.govresearchhub.com This involves combining genomics, transcriptomics, proteomics, and metabolomics to gain a holistic view of the biological system. universiteitleiden.nlresearchgate.net
High-throughput technologies like cDNA-amplified fragment length polymorphism (AFLP), RNA sequencing (RNA-Seq), and mass spectrometry are generating vast amounts of data. nih.govresearchgate.net This data allows for the construction of gene-to-metabolite networks, revealing correlations between gene expression and metabolite accumulation under different conditions. nih.govpnas.org
Recent advancements in single-cell multi-omics are providing unprecedented resolution, allowing scientists to study gene expression and metabolite profiles in individual cells. nih.govresearchhub.comresearchgate.net This is particularly important for understanding the cell-type-specific localization of biosynthetic pathways in C. roseus. nih.govresearchhub.com For example, studies have shown that different steps of the TIA pathway are partitioned between different cell types in the leaves and roots. nih.govresearchhub.com Integrating these multi-omics datasets will be crucial for building comprehensive systems-level models of catharanthine biosynthesis, which can then be used to guide metabolic engineering efforts. researchgate.net
Rational Design and Synthesis of Novel Catharanthine Derivatives for Mechanistic Elucidation
Beyond its role as a precursor, catharanthine itself and its derivatives are being investigated for their own therapeutic potential. numberanalytics.comnih.gov The rational design and synthesis of novel catharanthine analogs offer an opportunity to explore structure-activity relationships and to develop compounds with improved pharmacological properties. researchgate.net
However, the rational design of new derivatives is currently limited by an incomplete understanding of the precise mechanisms of action of these alkaloids. researchgate.net For instance, while it is known that vinblastine targets tubulin, the exact binding sites and the full scope of its cellular effects are still under investigation. nih.govresearchgate.net
Researchers are synthesizing novel catharanthine derivatives, such as difluorinated analogs, and studying their chemical reactivity and biological activity. researchgate.netnih.gov These studies aim to create new compounds with enhanced efficacy or novel mechanisms of action. researchgate.net In silico modeling and computational studies are also being employed to predict the binding of catharanthine derivatives to their biological targets, aiding in the design of more potent and selective molecules. unifi.it
Overcoming Bottlenecks in Production and Purification for Enhanced Accessibility
Despite the promising advancements in synthetic biology, several bottlenecks still hinder the large-scale production and purification of catharanthine, limiting its accessibility for research and clinical development. plos.orgnumberanalytics.com
Production Bottlenecks:
Low Yields: Both in its natural source and in engineered microbial systems, the yields of catharanthine remain relatively low for industrial-scale production. plos.orgnumberanalytics.com
Genetic Instability: Transgenic plant systems can suffer from genetic instability, leading to inconsistent production levels. plos.org
Metabolic Burden: Expressing a long and complex biosynthetic pathway in a microbial host can impose a significant metabolic burden, affecting cell growth and productivity. mdpi.com
Purification Bottlenecks:
Complex Mixtures: Extracts from C. roseus contain a multitude of closely related alkaloids, making the purification of catharanthine challenging and costly. unibo.it
Chemical Complexity: The complex structure of catharanthine makes it difficult to synthesize chemically on a large scale. numberanalytics.com
Researchers are exploring various strategies to overcome these challenges, including optimizing fermentation conditions for microbial production, developing more stable transgenic plant lines, and improving purification techniques. nih.govresearchgate.net For instance, the use of specific light conditions, such as red LED light, and plasma-activated water has been shown to enhance the production of catharanthine in C. roseus plants grown in indoor farming systems. plos.orgunibo.itnih.gov Addressing these production and purification hurdles is critical for making catharanthine and its life-saving derivatives more widely available. researchgate.net
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing catharanthine hemitartrate in laboratory settings?
this compound is typically extracted from Catharanthus roseus (Madagascar periwinkle) using ethanol-based solvent systems. For synthesis, focus on optimizing extraction parameters (e.g., pH, temperature) and purification via column chromatography. Characterization requires:
- High-Performance Liquid Chromatography (HPLC) for purity assessment (≥99%) .
- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm molecular identity (C₂₁H₂₄N₂O₂·½C₄H₆O₆) .
- Melting Point Analysis (148–150°C) and solubility testing in anhydrous ethanol or acetate buffer (pH 5) for physicochemical validation .
Q. How can researchers determine the identity and purity of this compound in complex biological matrices?
Use LC-MS/MS with targeted multiple reaction monitoring (MRM) to distinguish catharanthine from structurally similar alkaloids (e.g., vindoline). Key steps:
- Sample Preparation : Lyophilize plant tissues or cell cultures, followed by methanol extraction .
- Chromatographic Separation : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) .
- Data Validation : Compare retention times and fragmentation patterns with authenticated standards .
Q. What analytical techniques are suitable for quantifying this compound in pharmacokinetic studies?
- Ultraviolet-Visible (UV-Vis) Spectroscopy at λmax = 220–230 nm for rapid quantification .
- Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) for high sensitivity in low-concentration samples (e.g., plasma) .
- Standard Curve Calibration : Use this compound reference materials (e.g., MB1970-S) with ≥98% purity .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Thermal Stability : Conduct accelerated degradation studies at 25°C, 40°C, and 60°C over 30 days, monitoring via HPLC .
- Photostability : Expose samples to UV light (254 nm) and measure degradation kinetics .
- Storage Recommendations : Store at 2–8°C in airtight, light-protected containers to minimize hydrolysis and oxidation .
Advanced Research Questions
Q. How can experimental design address challenges in optimizing catharanthine biosynthesis in plant cell cultures?
- Plant Line Selection : Use transgenic hairy root cultures of C. roseus, which show 3.67-fold higher catharanthine accumulation than wild-type lines .
- Elicitor Screening : Test methyl jasmonate or fungal extracts to upregulate terpenoid indole alkaloid (TIA) pathways .
- Metabolomic Profiling : Apply single-cell mass spectrometry to map spatial heterogeneity in alkaloid production .
Q. What methodological approaches resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC₅₀ values (e.g., calcium channel inhibition vs. microtubule disruption) may arise from assay-specific conditions. Mitigate via:
- Standardized Assays : Use identical cell lines (e.g., HeLa or MCF-7) and exposure times .
- Dose-Response Validation : Replicate experiments across ≥3 independent trials with positive controls (e.g., vincristine) .
- Mechanistic Studies : Combine patch-clamp electrophysiology (for ion channel effects) and confocal microscopy (for microtubule dynamics) .
Q. How can single-cell metabolomics enhance understanding of this compound’s biosynthetic pathways?
- Cell Isolation : Use microdissection or fluorescence-activated cell sorting (FACS) to isolate alkaloid-rich cells .
- Metabolite Detection : Apply nanospray desorption electrospray ionization (nano-DESI) coupled with high-resolution MS to profile catharanthine at single-cell resolution .
- Data Integration : Map metabolite clusters to transcriptomic data using tools like NPclassifier (probabilities >0.8 for pathway assignment) .
Q. What experimental frameworks elucidate this compound’s dual role as a microtubule disruptor and calcium channel inhibitor?
- In Silico Docking : Model catharanthine’s interaction with β-tubulin (PDB ID: 1SA0) and L-type calcium channels (Cav1.2) .
- Functional Assays : Compare cytotoxicity in paclitaxel-resistant vs. sensitive cell lines to isolate microtubule-specific effects .
- Calcium Imaging : Use Fluo-4 AM dye to quantify intracellular Ca²⁺ flux inhibition .
Q. What considerations are critical for designing clinical trials involving this compound derivatives?
- Preclinical Data : Submit pharmacokinetic (e.g., Cmax, t₁/₂) and toxicity profiles (e.g., LD₅₀ in murine models) to regulatory bodies .
- Trial Protocol : Follow ICH guidelines for dose escalation (Phase I) and biomarker-driven patient stratification (Phase II) .
- Ethical Compliance : Obtain IRB approval and document informed consent processes for human subjects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
